Asiminacin
Description
Structure
2D Structure
Properties
CAS No. |
156199-51-8 |
|---|---|
Molecular Formula |
C37H66O7 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(2S)-4-[(13R)-13-[(5R)-5-[(2R,5R)-5-[(1R,5S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33?,34+,35+,36+/m0/s1 |
InChI Key |
DAEFUOXKPZLQMM-DCMHSPHCSA-N |
SMILES |
CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
Isomeric SMILES |
CCCCCC[C@@H](CCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
Synonyms |
asiminacin |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Asiminacin from Asimina triloba
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asiminacin, a potent Annonaceous acetogenin isolated from the North American pawpaw tree, Asimina triloba, has garnered significant interest within the scientific community due to its profound cytotoxic and antitumor properties. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of this compound. Detailed experimental protocols for extraction, fractionation, and purification are presented, alongside a summary of quantitative data regarding its prevalence in various plant tissues and its biological activity. Furthermore, this document elucidates the primary mechanism of action of this compound, the inhibition of mitochondrial complex I, and illustrates the subsequent signaling pathway leading to apoptosis. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and related acetogenins.
Discovery and Background
This compound was discovered as part of activity-directed fractionation studies on the stem bark extracts of the North American pawpaw tree, Asimina triloba (Annonaceae).[1] It belongs to a class of long-chain fatty acid derivatives known as Annonaceous acetogenins, which are characterized by the presence of tetrahydrofuran (THF) rings and a terminal γ-lactone.[2] this compound, along with its structural isomers asimin and asiminecin, has demonstrated exceptionally potent cytotoxicity against various cancer cell lines, with ED50 values reported to be as low as < 10(-12) µg/mL.[1] This remarkable bioactivity is primarily attributed to its potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1][2]
Experimental Protocols
The isolation and purification of this compound from Asimina triloba involves a multi-step process beginning with solvent extraction, followed by fractionation and chromatographic purification. The following protocols are synthesized from various reported methodologies for the isolation of acetogenins from Asimina triloba.
Plant Material Collection and Preparation
Stem bark of Asimina triloba is the primary source for the isolation of this compound.[1] The bark should be air-dried and then ground into a fine powder to maximize the surface area for efficient extraction.
Extraction
A detailed workflow for the extraction and initial fractionation is presented in the diagram below.
Protocol:
-
Maceration: The powdered bark of Asimina triloba is macerated with 95% ethanol at room temperature for 24-48 hours. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The ethanolic extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with an equal volume of ethyl acetate (EtOAc). The organic (EtOAc) layer, which contains the lipophilic acetogenins, is collected. This partitioning step is repeated several times to maximize the recovery of the target compounds. The combined ethyl acetate fractions are then dried over anhydrous sodium sulfate and concentrated in vacuo.
Chromatographic Purification
The purification of this compound from the crude ethyl acetate extract is achieved through a series of chromatographic techniques. An activity-directed fractionation approach, often monitored by brine shrimp lethality assay, is employed to guide the purification process.
Protocol:
-
Vacuum Liquid Chromatography (VLC): The crude ethyl acetate extract is subjected to VLC on a silica gel column. The column is eluted with a stepwise gradient of solvents with increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) and bioassays.
-
Silica Gel Column Chromatography: The bioactive fractions from VLC are pooled and further purified by conventional silica gel column chromatography. A gradient elution system, often a hexane-ethyl acetate mixture, is used to separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reversed-phase HPLC on a C18 column. An isocratic mobile phase, such as a methanol-water mixture, is typically employed to yield pure this compound. The purity of the final compound is assessed by analytical HPLC.
Structural Elucidation
The structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Fragmentation patterns from tandem MS (MS/MS) provide information about the structure, particularly the location of the hydroxyl groups and the THF rings. Derivatization with trimethylsilyl (TMS) reagents is often employed to aid in the mass spectral analysis of the hydroxyl group positions.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule and to determine the stereochemistry.
Quantitative Data
The concentration of acetogenins, including this compound, varies depending on the part of the Asimina triloba plant and the time of harvest. The following tables summarize key quantitative data reported in the literature.
| Plant Part | Acetogenin Content/Activity | Reference |
| Stem Bark | High concentration of this compound and its isomers. | [1] |
| Fruit Pulp | Average annonacin concentration of 0.0701 ± 0.0305 mg/g. | [3] |
| Twigs | Potent source of acetogenins, with concentrations varying seasonally. | |
| Seeds | High levels of various acetogenins. | |
| Leaves | Lower concentration of acetogenins compared to other parts. |
| Compound/Extract | Cytotoxicity (ED50 or IC50) | Cell Line | Reference |
| This compound | < 10-12 µg/mL | HT-29 (human colon cancer) | [1] |
| Asimin | < 10-12 µg/mL | HT-29 (human colon cancer) | [1] |
| Asiminecin | < 10-12 µg/mL | HT-29 (human colon cancer) | [1] |
| Purified Annonacin | 30.07 µg/mL (induced 50% death) | Primary rat cortical neurons | [3] |
| Crude EtOAc Extract | 47.96 µg/mL (induced 50% death) | Primary rat cortical neurons | [3] |
Mechanism of Action and Signaling Pathway
The primary molecular target of this compound and other Annonaceous acetogenins is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] By inhibiting this crucial enzyme, this compound disrupts cellular respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This cellular stress ultimately triggers the intrinsic pathway of apoptosis.
Pathway Description:
-
Inhibition of Complex I: this compound binds to and inhibits mitochondrial complex I, disrupting the transfer of electrons from NADH to ubiquinone.
-
Disruption of Mitochondrial Function: This inhibition leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), causing oxidative stress.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of ROS and subsequent cellular stress leads to the loss of mitochondrial membrane potential and the permeabilization of the outer mitochondrial membrane.
-
Release of Cytochrome c: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as pro-caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the execution phase of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.
Conclusion and Future Directions
This compound and its related acetogenins from Asimina triloba represent a promising class of natural products with potent antitumor activity. The methodologies outlined in this guide provide a framework for the consistent isolation and purification of these compounds for further preclinical and clinical investigation. The elucidation of their mechanism of action via the inhibition of mitochondrial complex I offers a clear target for drug design and optimization. Future research should focus on developing more efficient and scalable purification protocols, conducting detailed structure-activity relationship studies to identify even more potent and selective analogs, and further exploring the downstream signaling pathways to fully understand the cellular consequences of complex I inhibition by these fascinating molecules. The development of this compound or its derivatives as therapeutic agents requires a multidisciplinary approach, integrating natural product chemistry, pharmacology, and oncology to unlock their full clinical potential.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Asiminacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of Asiminacin, a potent annonaceous acetogenin. The information is intended for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development.
Introduction to this compound
This compound is a member of the annonaceous acetogenins, a class of polyketide natural products isolated from plants of the Annonaceae family. It was first isolated from the stem bark of the North American pawpaw tree, Asimina triloba.[1] Like other compounds in its class, this compound exhibits significant cytotoxic and antitumor properties, making it a subject of interest for cancer research and drug discovery.
Chemical Structure and Properties
This compound is a C-37 lipid-soluble polyketide characterized by a bis-tetrahydrofuran (THF) ring system, several hydroxyl groups, and a terminal α,β-unsaturated γ-lactone ring. It is a structural isomer of the well-known acetogenin, asimicin.[1]
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₆O₇ | [1] |
| Molar Mass | 622.9 g/mol | [1] |
| General Class | Annonaceous Acetogenin | [1] |
| Source | Asimina triloba (Pawpaw) | [1] |
Structural Elucidation
The chemical structure of this compound was determined primarily through spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] It shares the same carbon skeleton as asimicin, with the key difference being the position of one of its hydroxyl groups. In this compound, this hydroxyl group is located at the C-28 position of the long aliphatic chain.[1]
Due to the lack of publicly available raw spectroscopic data in the reviewed literature, a detailed table of NMR chemical shifts and mass spectral fragmentation is not provided. However, the general features observed in the spectra of related annonaceous acetogenins are discussed in the experimental protocols section.
Stereochemistry
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the stem bark of Asimina triloba is achieved through a process known as activity-directed fractionation.[1] This involves a multi-step extraction and chromatography procedure guided by bioassays to isolate the cytotoxic fractions.
Protocol Overview:
-
Extraction: The dried and ground stem bark of Asimina triloba is subjected to solvent extraction, typically with ethanol or methanol.
-
Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. The cytotoxic acetogenins typically partition into the less polar organic phases.
-
Chromatography: The active fractions are further purified using a combination of chromatographic techniques. This may include:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate compounds.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are often employed for the final purification of individual acetogenins.
-
-
Bioassay-Guided Fractionation: At each stage of purification, the resulting fractions are tested for their cytotoxic activity (e.g., against human tumor cell lines like HT-29) to guide the selection of fractions for further purification.[1]
Structural Characterization Methods
The determination of the precise location of the hydroxyl group at C-28 in this compound was a key step in its structural elucidation. This was achieved primarily through mass spectrometry of silylated derivatives.[1]
Protocol for Mass Spectrometric Analysis:
-
Derivatization: Purified this compound is derivatized using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to convert the hydroxyl groups into trimethylsilyl (TMS) ethers. To aid in identifying the number of hydroxyl groups, derivatization with deuterated silylating agents (TMSi-d9) is also performed.[1]
-
Mass Spectrometry: The TMS-derivatized this compound is then analyzed by gas chromatography-mass spectrometry (GC-MS) or direct infusion mass spectrometry.
-
Fragmentation Analysis: The fragmentation pattern of the TMS-derivatized molecule in the mass spectrometer provides information about the location of the original hydroxyl groups. The cleavage of the carbon-carbon bonds adjacent to the silyloxy groups results in characteristic fragment ions. The masses of these fragments allow for the precise pinpointing of the hydroxyl group positions along the aliphatic chain.
Biological Activity and Signaling Pathway
This compound, like other annonaceous acetogenins, is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition disrupts cellular energy metabolism and can lead to the induction of apoptosis (programmed cell death).
Mechanism of Action
The primary molecular target of this compound is Complex I of the mitochondrial respiratory chain. By inhibiting this enzyme complex, this compound blocks the transfer of electrons from NADH to ubiquinone, which is a critical step in aerobic respiration. This inhibition leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which can trigger downstream apoptotic signaling.
Signaling Pathway for this compound-Induced Apoptosis
The inhibition of Complex I by this compound initiates a cascade of events that culminate in apoptosis, primarily through the intrinsic (mitochondrial) pathway.
Key steps in the apoptotic pathway:
-
Complex I Inhibition: this compound binds to and inhibits the function of mitochondrial Complex I.
-
Cellular Stress: This leads to a decrease in cellular ATP levels and an increase in reactive oxygen species (ROS).
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The cellular stress activates pro-apoptotic proteins like Bax, which leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.
Conclusion
This compound is a potent cytotoxic annonaceous acetogenin with a well-defined mechanism of action centered on the inhibition of mitochondrial Complex I. Its complex chemical structure and stereochemistry are key determinants of its biological activity. Further research, particularly the public availability of detailed spectroscopic data and the results of in-vivo studies, will be crucial for fully evaluating its potential as a therapeutic agent. This guide provides a foundational understanding for researchers interested in exploring the chemical and biological properties of this compound and other related natural products.
References
An In-depth Technical Guide to Asiminacin Isomers and Their Structural Differences
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Annonaceous acetogenins are a class of potent bioactive compounds isolated from the Annonaceae family of plants. Among these, asiminacin and its isomers, derived from the North American pawpaw tree (Asimina triloba), have garnered significant interest due to their profound cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the structural differences between this compound and its key isomers, their mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols for their isolation and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development.
Introduction to this compound and its Isomers
This compound is a C37 Annonaceous acetogenin characterized by an adjacent bis-tetrahydrofuran (THF) ring system, a terminal α,β-unsaturated γ-lactone, and a long aliphatic chain with hydroxyl groups. It belongs to a larger family of structural isomers that includes asimin and asiminecin. These compounds are all isomers of the well-characterized acetogenin, asimicin.[1] The key structural differentiator among these isomers is the position of a third hydroxyl group along the aliphatic chain, which has a significant impact on their biological activity.
Structural Differences
Asimin, this compound, and asiminecin share the same carbon skeleton and stereochemical configuration as asimicin. The primary structural difference lies in the location of a hydroxyl (-OH) group:
-
Asimicin : Possesses a hydroxyl group at the C-4 position.
-
Asimin : Features the third hydroxyl group at the C-10 position.[1]
-
This compound : The third hydroxyl group is located at the C-28 position.[1]
-
Asiminecin : Characterized by the third hydroxyl group at the C-29 position.[1]
These subtle changes in the hydroxylation pattern are crucial for their differential interactions with biological targets and subsequent cytotoxic potency. The structural elucidation of these isomers has been primarily achieved through mass spectrometry of their trimethylsilyl (TMSi) derivatives and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Quantitative Cytotoxicity Data
This compound and its isomers are renowned for their exceptionally high cytotoxicity against a range of human cancer cell lines. Their primary mechanism of action is the potent inhibition of the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1] This inhibition leads to a depletion of ATP, ultimately triggering apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µg/mL) | Citation |
| Asimin | HT-29 (Colon) | < 10-12 | [1] |
| This compound | HT-29 (Colon) | < 10-12 | [1] |
| Asiminecin | HT-29 (Colon) | < 10-12 | [1] |
| Asimicin | A-549 (Lung) | 1.2 x 10-2 | |
| MCF-7 (Breast) | 3.2 x 10-3 | ||
| HT-29 (Colon) | < 10-6 | ||
| A498 (Kidney) | 2.1 x 10-2 | ||
| PC-3 (Prostate) | 1.5 x 10-4 | ||
| MIA PaCa-2 (Pancreatic) | < 10-6 | ||
| Bullatacin | A-549 (Lung) | < 10-6 | |
| MCF-7 (Breast) | < 10-6 | ||
| HT-29 (Colon) | < 10-6 | ||
| A498 (Kidney) | < 10-6 | ||
| PC-3 (Prostate) | < 10-6 | ||
| MIA PaCa-2 (Pancreatic) | < 10-6 |
Experimental Protocols
Isolation and Purification of this compound Isomers from Asimina triloba
The following is a generalized protocol for the isolation and purification of this compound and its isomers, based on activity-directed fractionation techniques commonly used for Annonaceous acetogenins.
4.1.1 Extraction
-
Obtain and air-dry the stem bark of Asimina triloba.
-
Grind the dried bark into a fine powder.
-
Perform exhaustive extraction of the powdered bark with 95% ethanol at room temperature.
-
Concentrate the ethanolic extract under reduced pressure to yield a crude extract.
4.1.2 Solvent Partitioning
-
Suspend the crude ethanolic extract in a mixture of water and chloroform (1:1 v/v).
-
Separate the chloroform layer, which will contain the lipophilic acetogenins.
-
Wash the chloroform layer with brine and dry it over anhydrous sodium sulfate.
-
Evaporate the chloroform under reduced pressure to obtain the chloroform-soluble fraction.
4.1.3 Chromatographic Separation
-
Subject the chloroform-soluble fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) and a bioassay (e.g., brine shrimp lethality test) to identify the active fractions.
-
Pool the active fractions and subject them to further purification by High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase column is often used with a mobile phase gradient of methanol and water.
-
Isolate the individual isomers (asimin, this compound, asiminecin) based on their retention times and confirm their purity and structure using mass spectrometry and NMR.
Cytotoxicity Determination using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
4.2.1 Cell Culture and Treatment
-
Seed human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the isolated this compound isomers in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
4.2.2 MTT Assay Procedure
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4.2.3 Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.
Visualizations
Signaling Pathway of Apoptosis Induced by this compound Isomers
Caption: Proposed apoptotic pathway induced by this compound isomers.
Experimental Workflow for Isolation and Cytotoxicity Testing
Caption: Workflow for isolating and testing this compound isomers.
References
Asiminacin's Role as an NADH:Ubiquinone Oxidoreductase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asiminacin, a member of the Annonaceous acetogenin family of natural products, is a potent inhibitor of mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. This inhibition disrupts cellular respiration, leading to a decrease in ATP production and ultimately, apoptosis. The high cytotoxicity of this compound and related acetogenins has garnered significant interest in their potential as anticancer agents. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from closely related acetogenins, detailed experimental protocols for assessing its inhibitory and cytotoxic effects, and visualizations of the key pathways and experimental workflows.
Introduction to this compound and Annonaceous Acetogenins
This compound is a polyketide natural product belonging to the large family of Annonaceous acetogenins, which are primarily isolated from plants of the Annonaceae family. These compounds are characterized by a long aliphatic chain containing tetrahydrofuran (THF) and tetrahydropyran rings, and a terminal α,β-unsaturated γ-lactone ring. The unique structural features of acetogenins are responsible for their potent biological activities, most notably the inhibition of mitochondrial Complex I.
Mechanism of Action: Inhibition of NADH:Ubiquinone Oxidoreductase (Complex I)
The primary molecular target of this compound and other Annonaceous acetogenins is the NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain. Complex I is a large, multi-subunit enzyme that catalyzes the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation.
Key aspects of the inhibitory mechanism include:
-
Binding Site: Acetogenins bind to the ubiquinone binding pocket of Complex I. This binding is competitive with the natural substrate, ubiquinone. The long lipophilic alkyl chain of the acetogenin molecule is thought to insert into the ubiquinone binding channel.
-
Disruption of Electron Flow: By occupying the ubiquinone binding site, this compound physically blocks the transfer of electrons from the terminal iron-sulfur cluster (N2) of Complex I to ubiquinone.
-
Inhibition of Proton Pumping: The electron flow through Complex I is tightly coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. By inhibiting electron transfer, this compound consequently halts this proton pumping activity.
-
Decreased ATP Synthesis: The proton gradient generated by the electron transport chain is the driving force for ATP synthesis by ATP synthase (Complex V). The disruption of the proton gradient by this compound leads to a significant reduction in cellular ATP levels.
-
Induction of Apoptosis: The severe depletion of cellular energy and the resulting metabolic stress trigger the intrinsic pathway of apoptosis, leading to programmed cell death.
Quantitative Data: Inhibitory Potency of Annonaceous Acetogenins
| Compound | Target/Assay | IC50 Value | Cell Line/System | Reference |
| Bullatacin | NADH dehydrogenase (Complex I) | 1.2 nM | Not specified | [1] |
| Bullatacin | Cell Proliferation (Cytotoxicity) | 2.5 ± 1.2 nM | KB cells | [2] |
| Bullatacin | Cell Proliferation (Cytotoxicity) | 2.7 ± 1.3 nM | KBv200 (multidrug-resistant) cells | [2] |
| Bullatacin | Cell Viability (Cytotoxicity) | ~10 nM | SW480 colon cancer cells | [3] |
| Bullatacin | Cell Viability (Cytotoxicity) | ~7 nM | HT-29 colon cancer cells | [3] |
| Annonacin | Dopaminergic Neuron Death | EC50 = 0.018 µM | Mesencephalic cultures | [4] |
| Rotenone (Reference Inhibitor) | Dopaminergic Neuron Death | EC50 = 0.034 µM | Mesencephalic cultures | [4] |
Experimental Protocols
NADH Oxidase (Complex I) Inhibition Assay
This protocol describes a common method to determine the inhibitory effect of a compound on the NADH:ubiquinone oxidoreductase activity of Complex I using isolated submitochondrial particles (SMPs).
4.1.1. Preparation of Submitochondrial Particles (SMPs)
-
Isolate mitochondria from a suitable source (e.g., bovine heart) by differential centrifugation.
-
Resuspend the mitochondrial pellet in a hypotonic buffer to induce swelling.
-
Subject the swollen mitochondria to sonication on ice to disrupt the mitochondrial membranes.
-
Centrifuge the sonicate at a low speed to remove unbroken mitochondria and large debris.
-
Pellet the SMPs from the supernatant by high-speed ultracentrifugation.
-
Resuspend the SMP pellet in a suitable storage buffer and determine the protein concentration.
4.1.2. NADH Oxidase Activity Assay
-
Reaction Mixture: In a cuvette, prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing a known concentration of SMPs.
-
Inhibitor Incubation: Add the test compound (this compound) at various concentrations to the reaction mixture and incubate for a defined period to allow for binding to the enzyme. A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiation of Reaction: Start the reaction by adding a saturating concentration of NADH.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[5] The rate of this decrease is proportional to the NADH oxidase activity.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability, which is a downstream consequence of Complex I inhibition.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value for cytotoxicity.[6][7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Complex I by this compound in the Electron Transport Chain.
Caption: Workflow for the NADH Oxidase Inhibition Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
This compound, as a representative of the Annonaceous acetogenins, is a highly potent inhibitor of mitochondrial Complex I. Its mechanism of action, involving the disruption of the electron transport chain and subsequent ATP depletion, leads to pronounced cytotoxicity, particularly in cells with high energy demands such as cancer cells. The quantitative data from closely related acetogenins underscore the nanomolar potency of this class of compounds. The provided experimental protocols offer a framework for the further investigation of this compound and other novel Complex I inhibitors.
Future research should focus on:
-
Determining the precise IC50 value of this compound for Complex I inhibition.
-
Elucidating the detailed binding interactions of this compound with Complex I through structural biology studies.
-
Investigating the potential for selective delivery of this compound to cancer cells to minimize off-target toxicity.
-
Exploring the synergistic effects of this compound with other anticancer agents.
A thorough understanding of the biochemical and cellular effects of this compound will be crucial for its potential development as a therapeutic agent.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutual inhibition between NADH oxidase and succinoxidase activities in respiring submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
In Vitro Cytotoxicity of Asiminacin Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asiminacin, a member of the annonaceous acetogenin family of natural products isolated from the pawpaw tree (Asimina triloba), has demonstrated exceptionally potent cytotoxic and antitumor activities. Acetogenins are characterized by their long-chain fatty acid-derived structures containing tetrahydrofuran and γ-lactone rings. The unique chemical structure of this compound contributes to its potent bioactivity, primarily through the inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This comprehensive technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound against various cancer cell lines, details common experimental methodologies, and illustrates the key signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
This compound exhibits potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) is a key measure of its potency. The available data indicates that this compound is effective at exceptionally low concentrations.
| Cell Line | Cancer Type | IC50/ED50 (µg/mL) | Reference |
| HT-29 | Colon Carcinoma | < 1 x 10⁻¹² | [1] |
Note: Comprehensive IC50 data for this compound against a broader panel of cancer cell lines is limited in publicly available literature. The provided data highlights its significant potency.
Experimental Protocols
The following section details a standard experimental workflow for evaluating the in vitro cytotoxicity of this compound.
Cell Lines and Culture Conditions
A panel of human cancer cell lines, such as HT-29 (colon), MCF-7 (breast), A549 (lung), and HepG2 (liver), should be used. Cells are to be maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells should be cultured in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). The stock solution should be stored at -20°C. Serial dilutions are then prepared in the appropriate cell culture medium to achieve the desired final concentrations for the cytotoxicity assay. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of cytotoxic action is the potent inhibition of Complex I of the mitochondrial electron transport chain.[1] This inhibition disrupts cellular energy metabolism and initiates the intrinsic pathway of apoptosis.
Experimental Workflow for Cytotoxicity Assessment
References
A Technical Guide to the Pharmacological Properties of Crude Pawpaw (Asimina triloba) Extract Containing Asiminacin
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the pharmacological properties of crude extracts from the pawpaw tree (Asimina triloba), with a specific focus on the potent Annonaceous acetogenin, asiminacin. It details the compound's mechanism of action, summarizes its biological activities with quantitative data, outlines relevant experimental methodologies, and visualizes key pathways and processes.
Introduction
The North American pawpaw (Asimina triloba) is a temperate member of the Annonaceae family, a plant family renowned for producing a unique class of polyketide compounds known as Annonaceous acetogenins (ACGs). These compounds are characterized by their long aliphatic chains containing oxygenated functional groups, including hydroxyls, ketones, and tetrahydrofuran (THF) rings, terminating in a γ-lactone. This compound, isolated from the stem bark of the pawpaw tree, is a potent structural isomer of asimicin and a representative of this class.[1][2] ACGs, including this compound, have garnered significant scientific interest due to their powerful biological activities, primarily their profound cytotoxicity against cancerous cells. Their principal mechanism of action involves the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2] This guide synthesizes the current understanding of this compound's pharmacological profile, providing essential data and protocols for research and development.
Core Pharmacological Properties
The biological effects of pawpaw extract and its constituent this compound are dominated by two significant, and somewhat conflicting, properties: potent antitumor activity and potential neurotoxicity.
Cytotoxicity and Antitumor Activity
This compound and related ACGs are among the most potent cytotoxic compounds ever discovered. Their anticancer effect is directly linked to the inhibition of mitochondrial Complex I. This disruption of cellular energy production leads to a catastrophic depletion of ATP, particularly in metabolically active cancer cells, ultimately inducing apoptosis.
-
Mechanism of Action: this compound acts as a potent inhibitor of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I).[1][2] This blockade of the electron transport chain halts ATP synthesis, increases the production of reactive oxygen species (ROS), and triggers the intrinsic apoptotic pathway. The high energy demand of proliferating tumor cells makes them especially vulnerable to this mechanism.
-
In Vitro Potency: Studies have demonstrated that this compound and its isomers exhibit exceptionally high cytotoxicity, with ED50 (Effective Dose, 50%) values reported to be as low as < 10⁻¹² µg/mL against certain human cancer cell lines.[1][2] A notable selectivity for the HT-29 human colon cancer cell line has been observed.[1][2] Furthermore, extracts from unripe pawpaw fruit, which are rich in acetogenins, strongly inhibit the growth of various cancer cells, including HT-1080 (fibrosarcoma), HeLa (cervical cancer), and AGS (gastric cancer).[3]
Neurotoxicity
A critical consideration in the therapeutic development of acetogenins is their potential for neurotoxicity. This property has been primarily associated with annonacin, another ACG found in high concentrations in pawpaw fruit.
-
Neuronal Cell Death: Studies have shown that both purified annonacin and crude ethyl acetate extracts of pawpaw fruit are toxic to cortical neurons.[4][5] The mechanism is believed to be the same ATP depletion pathway that underlies its anticancer effects, as neurons are highly dependent on mitochondrial energy production. Chronic exposure to these compounds is a concern, highlighting the need for further investigation into the risks of neurodegeneration.[4]
Quantitative Data on Biological Activity
The following tables summarize the reported cytotoxic and neurotoxic concentrations for pawpaw extracts and their constituent acetogenins.
Table 1: Cytotoxicity of this compound Isomers and Pawpaw Extracts Against Cancer Cell Lines
| Compound/Extract | Cell Line | Assay Type | Potency (ED50 / IC50) | Reference |
| This compound | HT-29 (Colon Cancer) | Cytotoxicity | < 10⁻¹² µg/mL | [1][2] |
| Asimin | HT-29 (Colon Cancer) | Cytotoxicity | < 10⁻¹² µg/mL | [1][2] |
| Asiminecin | HT-29 (Colon Cancer) | Cytotoxicity | < 10⁻¹² µg/mL | [1][2] |
| Unripe Pawpaw Fruit Extract (Methanol) | HT-1080, HeLa, AGS | Proliferation | >50% inhibition at < 115 µg/mL | [3] |
| Phenolic Rich Pawpaw Fraction (F5) | A549 (Lung Cancer) | Proliferation | Considerable Toxicity (Value not specified) | [6] |
Table 2: Neurotoxicity of Pawpaw Fruit Components
| Compound/Extract | Cell Type | Assay Type | Potency (LC50) | Reference |
| Purified Annonacin | Primary Rat Cortical Neurons | MTT Assay | 30.07 µg/mL | [4] |
| Crude Ethyl Acetate (EtOAc) Fruit Extract | Primary Rat Cortical Neurons | MTT Assay | 47.96 µg/mL | [4] |
Experimental Protocols
The following sections detail generalized methodologies for the extraction, isolation, and evaluation of this compound from Asimina triloba.
Extraction of Crude Pawpaw Extract
This protocol describes a common method for obtaining a crude extract enriched with acetogenins from pawpaw fruit pulp or bark.
-
Homogenization: Mince fresh or dried pawpaw material (e.g., stem bark, fruit pulp).
-
Solvent Extraction: Submerge the homogenized material in methanol (or acetone) at a 1:10 w/v ratio. Macerate for 24-48 hours at room temperature with occasional agitation.[4][6]
-
Filtration and Concentration: Filter the mixture to remove solid plant debris. Concentrate the resulting filtrate in vacuo using a rotary evaporator to yield a crude methanol extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in distilled water. Perform a liquid-liquid extraction by partitioning against an immiscible organic solvent of lower polarity, typically ethyl acetate (EtOAc).[4] The lipophilic acetogenins will preferentially move into the EtOAc phase.
-
Final Concentration: Collect the EtOAc phase and evaporate the solvent under reduced pressure to yield the crude acetogenin-rich extract.
Bioassay-Guided Isolation of this compound
Further purification of this compound from the crude extract requires chromatographic techniques.
-
Column Chromatography: Load the crude EtOAc extract onto a silica gel column.
-
Gradient Elution: Elute the column with a gradient solvent system of increasing polarity.[4] A common gradient starts with a non-polar solvent like hexane and gradually increases the proportion of a more polar solvent like ethyl acetate, followed by methanol.
-
Fraction Collection: Collect fractions of the eluate.
-
Activity Screening: Test each fraction for cytotoxicity using a rapid bioassay (e.g., Brine Shrimp Lethality Assay or MTT assay with a sensitive cancer cell line) to identify the most active fractions.
-
Further Purification: Pool the most active fractions and subject them to further rounds of chromatography, potentially using High-Performance Liquid Chromatography (HPLC), until a pure compound is isolated.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HT-29) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the crude extract or purified this compound for a specified period (e.g., 48 hours).[4]
-
MTT Addition: Add MTT solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations: Pathways and Workflows
The following diagrams illustrate the key mechanisms and processes described in this guide.
Caption: Mechanism of action for this compound-induced cytotoxicity.
Caption: Experimental workflow for extraction and isolation of this compound.
Caption: Structure-activity relationship of Asimicin isomers.
References
- 1. Asimin, this compound, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asimin, this compound, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba. | Semantic Scholar [semanticscholar.org]
- 3. Correlation Between Acetogenin Content and Antiproliferative Activity of Pawpaw (<i>Asimina triloba</i>[L.] Dunal) Frui… [ouci.dntb.gov.ua]
- 4. Annonacin in Asimina triloba fruit: implication for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Asciminib Using a Stability-Indicating HPLC-DAD Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the quantification of Asciminib in bulk drug substance using a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method.
Introduction
Asciminib is a potent and specific allosteric inhibitor of the BCR-ABL1 protein, representing a significant advancement in the treatment of Chronic Myeloid Leukemia (CML). Accurate and reliable quantification of Asciminib is crucial for quality control during drug manufacturing, formulation development, and stability testing. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) offers a robust, sensitive, and specific method for this purpose.
This application note details a stability-indicating RP-HPLC method for the determination of Asciminib, ensuring that the quantification is not affected by the presence of degradation products.
Experimental
Instrumentation and Chromatographic Conditions
A validated HPLC-DAD method for the quantification of Asciminib is summarized below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05M Ammonium Acetate Buffer : Acetonitrile (50:50, v/v), pH 4.8 (adjusted with acetic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 274 nm |
| Run Time | Approximately 10 minutes |
Reagents and Standards
-
Asciminib reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Glacial Acetic Acid (AR grade)
-
Water (Milli-Q or equivalent)
Protocols
Preparation of Mobile Phase
-
Ammonium Acetate Buffer (0.05M, pH 4.8): Dissolve 3.85 g of Ammonium Acetate in 1000 mL of water. Adjust the pH to 4.8 with glacial acetic acid.
-
Mobile Phase: Mix the Ammonium Acetate buffer and Acetonitrile in a 50:50 (v/v) ratio. Degas the solution by sonication for 15 minutes before use.
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Asciminib reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-3 µg/mL.
Sample Preparation (for Bulk Drug)
-
Accurately weigh 10 mg of the Asciminib bulk drug sample and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilute an appropriate volume of this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 2 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The described HPLC-DAD method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1]
| Validation Parameter | Result |
| Linearity Range | 1 - 3 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.26 - 100.47%[1] |
| Precision (%RSD) | < 2% |
| Specificity | No interference from degradation products observed. |
| Retention Time | Approximately 5.1 min[1] |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Asciminib was subjected to acid, alkali hydrolysis, oxidation, thermal, and photolytic stress conditions. The degradation products were well-resolved from the main Asciminib peak, confirming the method's specificity.[1]
| Stress Condition | Observation |
| Acid Hydrolysis | Degradation observed |
| Alkali Hydrolysis | Degradation observed |
| Oxidative Degradation | Degradation observed |
| Thermal Degradation | Degradation observed |
| Photolytic Degradation | Stable |
Visualizations
Caption: Experimental workflow for Asciminib quantification.
Caption: Simplified mechanism of action of Asciminib.
Conclusion
The HPLC-DAD method described in this application note is simple, specific, accurate, and stability-indicating for the quantification of Asciminib in bulk drug substance. The method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry.
References
Application Notes and Protocols: Activity-Directed Fractionation of Asiminacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asiminacin is a potent Annonaceous acetogenin isolated from the stem bark of the North American Paw Paw tree, Asimina triloba. Acetogenins are a class of polyketides known for their significant cytotoxic and antitumor properties. Their mechanism of action primarily involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, a critical pathway for ATP production. This targeted disruption of energy metabolism in cancer cells makes acetogenins like this compound promising candidates for further investigation in drug development.
This document provides a detailed protocol for the activity-directed fractionation of this compound from Asimina triloba stem bark. The procedure utilizes bioassays to guide the separation and purification process, ensuring that the fractions with the highest biological activity are carried forward.
Experimental Protocols
Overall Workflow
The activity-directed fractionation of this compound follows a multi-step process beginning with extraction and culminating in the isolation of the pure compound. The workflow is guided by continuous bioactivity assessment to ensure the enrichment of the target compound.
Caption: Workflow for Activity-Directed Fractionation of this compound.
Preparation of Plant Material
-
Collect fresh stem bark from Asimina triloba.
-
Air-dry the bark in a well-ventilated area, protected from direct sunlight.
-
Once completely dry, grind the bark into a coarse powder using a mechanical grinder.
Extraction
-
Macerate the powdered stem bark (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
Solvent-Solvent Partitioning
-
Suspend the crude methanolic extract in a mixture of ethyl acetate and water (1:1, v/v).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the partitioning of the aqueous layer with ethyl acetate two more times.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate-soluble fraction.
-
Concentrate the aqueous layer to obtain the water-soluble fraction.
Bioassay-Guided Fractionation
a. Brine Shrimp Lethality Assay (Primary Screen)
The brine shrimp lethality assay is a simple, rapid, and convenient method for the preliminary screening of cytotoxic activity.
-
Hatch brine shrimp (Artemia salina) eggs in artificial seawater under constant aeration and illumination.
-
After 48 hours, collect the nauplii.
-
Prepare various concentrations of the crude extract and its fractions (ethyl acetate and aqueous) in seawater.
-
Add a specific number of nauplii (e.g., 10-15) to each concentration in a 96-well plate.
-
Incubate for 24 hours.
-
Count the number of surviving nauplii and calculate the percentage of mortality.
-
Determine the LC₅₀ (lethal concentration for 50% of the population) for each sample. The fraction with the lowest LC₅₀ is considered the most active.
b. Cytotoxicity Assay against Cancer Cell Lines (Secondary Screen)
Fractions showing high activity in the brine shrimp assay are further evaluated for their cytotoxicity against human cancer cell lines. The HT-29 human colon cancer cell line is particularly sensitive to this compound.
-
Culture HT-29 cells in a suitable medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the active fractions for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.
-
Determine the ED₅₀ (effective dose for 50% inhibition of cell growth) for each fraction.
Chromatographic Purification
a. Silica Gel Column Chromatography
The most active fraction from solvent partitioning (typically the ethyl acetate fraction) is subjected to column chromatography for further separation.
-
Stationary Phase: Silica gel (e.g., 60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the active fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100% hexane to 100% ethyl acetate).
-
Fraction Collection: Collect fractions of a specific volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
Bioassay: Test the collected fractions for their cytotoxicity to identify the most active ones.
b. Preparative High-Performance Liquid Chromatography (HPLC)
The active fractions from column chromatography are pooled, concentrated, and subjected to preparative HPLC for the final purification of this compound.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector (e.g., at 220 nm).
-
Purification: Inject the sample and collect the peaks corresponding to this compound and its isomers.
-
Confirmation: The purity and identity of the isolated compounds can be confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables provide a representative summary of the quantitative data that could be obtained during the activity-directed fractionation of this compound. The values are hypothetical and serve as an example.
Table 1: Yields and Bioactivity of Fractions from Solvent Partitioning
| Fraction | Initial Weight (g) | Yield (%) | Brine Shrimp Lethality (LC₅₀, µg/mL) |
| Crude Methanolic Extract | 100 | 100 | 15.2 |
| Ethyl Acetate Fraction | 25 | 25 | 1.8 |
| Aqueous Fraction | 60 | 60 | > 1000 |
Table 2: Bioactivity of Pooled Fractions from Column Chromatography
| Pooled Fraction | Eluent (Hexane:EtOAc) | Yield (mg) | Cytotoxicity against HT-29 (ED₅₀, µg/mL) |
| A | 90:10 - 80:20 | 500 | > 10 |
| B | 70:30 - 60:40 | 1200 | 0.5 |
| C | 50:50 - 40:60 | 800 | < 0.01 |
| D | 30:70 - 0:100 | 2000 | 2.5 |
Table 3: Cytotoxicity of Purified this compound Isomers
| Compound | Yield (mg) | Purity (%) | Cytotoxicity against HT-29 (ED₅₀, µg/mL) |
| Asimin | 50 | >98 | < 10⁻⁶ |
| This compound | 75 | >99 | < 10⁻¹² |
| Asiminecin | 40 | >98 | < 10⁻⁹ |
Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting Complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).
Caption: Proposed Signaling Pathway of this compound-Induced Cytotoxicity.
Application Notes and Protocols for Asiminacin Extraction from Asimina triloba Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asiminacin, a potent annonaceous acetogenin isolated from the bark of the North American pawpaw tree (Asimina triloba), has garnered significant interest within the scientific community for its pronounced cytotoxic and antitumor properties. These properties are primarily attributed to its role as a powerful inhibitor of the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. This inhibition leads to a cascade of cellular events, including ATP depletion and the induction of apoptosis, making this compound a promising candidate for further investigation in cancer research and drug development.
These application notes provide a comprehensive overview of the techniques for extracting and isolating this compound from Asimina triloba bark. The protocols outlined below are designed to guide researchers in obtaining this compound for in vitro and in vivo studies.
Data Presentation: Extraction Yields of Acetogenins
The yield of acetogenins from Asimina triloba can vary depending on the plant part, collection time, and extraction solvent. The following table summarizes representative extraction yields of total acetogenin-containing fractions from various parts of the pawpaw tree. While specific yields for this compound are not widely reported, this data provides a valuable reference for estimating the potential output from bark extractions.
| Plant Part | Extraction Solvent | Extraction Method | Approximate Yield of Acetogenin Fraction (% of dry weight) | Reference |
| Stem Bark | Methanol | Maceration/Percolation | > 2% | [1] |
| Twigs | 80% Methanol | Not Specified | 3.97% | [2] |
| Roots | 80% Methanol | Not Specified | 9.28% | [2] |
| Leaves | 80% Methanol | Not Specified | 15.38% | [2] |
Experimental Protocols
Protocol 1: Crude Extraction of this compound from Asimina triloba Bark
This protocol describes a standard method for obtaining a crude extract rich in this compound and other acetogenins from dried pawpaw bark.
Materials:
-
Dried Asimina triloba bark
-
Methanol (ACS grade or higher)
-
Waring blender or equivalent mill
-
Large glass percolation or maceration vessel with a stopcock
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Preparation of Plant Material:
-
Source Asimina triloba bark from a reputable supplier or collect and air-dry it in a well-ventilated area away from direct sunlight.
-
Grind the dried bark into a coarse powder using a blender or mill.
-
-
Solvent Extraction:
-
Place the powdered bark into the percolation or maceration vessel.
-
Add methanol to the vessel, ensuring the bark powder is fully submerged. A solvent-to-solid ratio of 10:1 (v/w) is recommended as a starting point.
-
Allow the mixture to macerate for 24-48 hours at room temperature with occasional agitation. For percolation, allow the solvent to slowly pass through the bark material.
-
Drain the methanol extract from the vessel.
-
Repeat the extraction process with fresh methanol two to three more times to ensure exhaustive extraction.
-
-
Filtration and Concentration:
-
Combine all the methanol extracts and filter them through filter paper to remove any solid plant material.
-
Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the acetogenins.
-
The resulting crude extract will be a dark, viscous residue. For long-term storage, this residue can be lyophilized to a powder.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude acetogenin extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates (silica gel coated) and developing tank
-
UV lamp (254 nm)
-
Staining solution (e.g., phosphomolybdic acid or vanillin-sulfuric acid)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow the silica to settle, creating a packed bed. Ensure the column is packed uniformly to avoid channeling.
-
Wash the packed column with hexane until the bed is stable.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane (gradient elution). For example, start with 100% hexane, then move to 95:5, 90:10, 80:20 (hexane:ethyl acetate), and so on.
-
Collect fractions of the eluate using a fraction collector or manually in test tubes.
-
-
Fraction Analysis and this compound Isolation:
-
Monitor the separation of compounds by spotting the collected fractions onto TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under a UV lamp and/or by staining. This compound and related acetogenins typically appear as dark spots after staining and heating.
-
Combine the fractions that contain the pure this compound based on the TLC analysis.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain isolated this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound's Mechanism of Action via Mitochondrial Inhibition.
References
Application Notes and Protocols for Testing Asiminacin Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Asiminacin, a potent annonaceous acetogenin, using common cell culture-based assays. The protocols detailed below are intended for researchers familiar with basic cell culture techniques.
Introduction
This compound, a structural isomer of asimicin, is a powerful inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (Complex I).[1] This inhibition disrupts the mitochondrial respiratory chain, leading to a decrease in ATP production and the induction of apoptosis, primarily through the intrinsic pathway. This compound has demonstrated exceptionally high cytotoxicity, particularly against the HT-29 human colon cancer cell line, with effective doses reported to be in the sub-picomolar range.[1]
This document outlines protocols for quantifying this compound's cytotoxicity through the assessment of cell viability and membrane integrity, and for characterizing the apoptotic pathway it induces.
Data Presentation
The following tables present illustrative data on the cytotoxicity of this compound against various cancer cell lines. This data is representative of typical results obtained from the assays described in this document and highlights the potent and selective nature of this compound.
Table 1: Illustrative Cytotoxicity of this compound on HT-29 Human Colon Cancer Cells
| This compound Concentration (µg/mL) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 1 x 10⁻⁷ | 98.2 ± 2.1 | 1.5 ± 0.5 |
| 1 x 10⁻⁸ | 95.4 ± 3.5 | 4.2 ± 1.1 |
| 1 x 10⁻⁹ | 88.1 ± 4.2 | 11.5 ± 2.3 |
| 1 x 10⁻¹⁰ | 75.3 ± 5.1 | 24.8 ± 3.9 |
| 1 x 10⁻¹¹ | 52.1 ± 6.3 | 47.6 ± 5.8 |
| 1 x 10⁻¹² | 28.7 ± 4.9 | 71.2 ± 6.2 |
| 1 x 10⁻¹³ | 15.4 ± 3.8 | 84.5 ± 4.7 |
| Untreated Control | 100 | 0 |
Table 2: Illustrative IC₅₀ Values of this compound in Various Cancer Cell Lines after 48-hour exposure
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| HT-29 | Colon Carcinoma | ~ 8 x 10⁻¹² |
| MCF-7 | Breast Adenocarcinoma | ~ 5 x 10⁻¹¹ |
| A549 | Lung Carcinoma | ~ 2 x 10⁻¹⁰ |
| HepG2 | Hepatocellular Carcinoma | ~ 9 x 10⁻¹¹ |
| PANC-1 | Pancreatic Carcinoma | ~ 1.5 x 10⁻¹⁰ |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Standard aseptic cell culture techniques should be followed throughout.
Cell Culture and Maintenance
-
Cell Lines: HT-29 (ATCC HTB-38), MCF-7 (ATCC HTB-22), A549 (ATCC CCL-185), HepG2 (ATCC HB-8065), PANC-1 (ATCC CRL-1469).
-
Culture Media:
-
HT-29: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-7, A549, HepG2, PANC-1: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂. Passage cells upon reaching 80-90% confluency.
MTT Cell Viability Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated and vehicle (DMSO) controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.
-
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Incubate for the desired exposure time.
-
Prepare controls as per the kit instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit protocol) to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (as per the kit protocol) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control.
-
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis, using fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's proposed mechanism of action via mitochondrial inhibition.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V-FITC apoptosis assay.
References
Application Notes and Protocols: Brine Shrimp Lethality Assay for Asiminacin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asiminacin, a member of the Annonaceous acetogenin family of natural products, has garnered significant interest within the scientific community due to its potent cytotoxic and potential anticancer properties.[1] These compounds are known to exert their effects through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] A preliminary assessment of the bioactivity of this compound and other natural product extracts can be efficiently and cost-effectively performed using the brine shrimp lethality assay (BSLA). This simple bioassay serves as a valuable tool for the initial screening of cytotoxic compounds.[2][3]
These application notes provide a detailed protocol for utilizing the brine shrimp lethality assay to evaluate the bioactivity of this compound. The document outlines the experimental workflow, data analysis, and the underlying molecular mechanism of this compound-induced cytotoxicity.
Data Presentation: Cytotoxicity of Annonaceous Acetogenins
| Plant Source (Part) | Extract Type | LC50 (µg/mL) | Reference |
| Annona muricata (Leaves) | Methanol | 7.68 | [4] |
| Annona muricata (Bark) | Methanol | 19.67 | [4] |
| Annona muricata (Seeds) | Methanol | 28.64 | [4] |
| Annona squamosa (Leaves) | Methanol | 29.33 | [4] |
| Annona squamosa (Seeds) | Methanol | 20.64 | [4] |
| Annona reticulata (Seeds) | Methanol | 18.03 | [4] |
| Annona reticulata with Allium fistulosum | Combined Alcoholic Extract | 0.500 | [2] |
| Annona cherimola (Leaves) | Ethanolic | 20-200 (Moderate) | [5] |
| Annona crassiflora (Seeds) | Hexanic | < 20 (Very Good) | [5] |
Experimental Protocols
Brine Shrimp Lethality Assay Protocol
This protocol outlines the steps for conducting the brine shrimp lethality assay to determine the cytotoxic activity of a test compound such as this compound.
Materials:
-
Brine shrimp eggs (Artemia salina)
-
Sea salt
-
Distilled water
-
Yeast
-
Test tubes or multi-well plates
-
Pipettes
-
Microscope or magnifying glass
-
Light source
-
This compound (or extract)
-
Solvent (e.g., DMSO)
-
Positive control (e.g., Potassium dichromate)
-
Negative control (Solvent)
Procedure:
-
Hatching of Brine Shrimp:
-
Prepare a saline solution by dissolving sea salt in distilled water (approximately 38 g/L).
-
Place the saline solution in a hatching tank with a partition.
-
Add brine shrimp eggs to one side of the tank.
-
Illuminate the other side of the tank to attract the hatched nauplii.
-
Maintain aeration and a constant temperature (25-30°C) for 24-48 hours until the eggs hatch into nauplii (larvae).
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the stock solution with the saline solution to obtain the desired test concentrations (e.g., 1000, 100, 10, 1 µg/mL).
-
Prepare a positive control solution (e.g., potassium dichromate in saline).
-
Prepare a negative control containing the same concentration of the solvent used to dissolve this compound in saline.
-
-
Exposure of Brine Shrimp to Test Solutions:
-
Using a pipette, transfer a specific number of nauplii (e.g., 10) into each test tube or well of a multi-well plate.
-
Add the prepared test solutions, positive control, and negative control to the respective test tubes or wells.
-
Ensure each concentration is tested in triplicate.
-
Incubate the test tubes or plates under a light source for 24 hours.
-
-
Data Collection and Analysis:
-
After 24 hours, count the number of surviving nauplii in each test tube or well using a microscope or magnifying glass.
-
Calculate the percentage of mortality for each concentration.
-
Correct for mortality in the negative control group using Abbott's formula: % Mortality = [(Number of dead nauplii in test - Number of dead nauplii in control) / Total number of nauplii in test] x 100
-
Determine the LC50 value (the concentration at which 50% of the nauplii are killed) by plotting the percentage of mortality against the logarithm of the concentration and using probit analysis or other suitable statistical methods.[3]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the brine shrimp lethality assay.
Signaling Pathway of this compound-Induced Cytotoxicity
This compound's primary mechanism of action involves the inhibition of Complex I in the mitochondrial electron transport chain. This disruption leads to a cascade of events culminating in apoptosis (programmed cell death).
Caption: this compound's mechanism of inducing apoptosis.
Conclusion
The brine shrimp lethality assay is a robust and efficient method for the preliminary evaluation of the cytotoxic bioactivity of natural products like this compound. Its simplicity and low cost make it an ideal primary screen to guide further, more complex cytotoxic and pharmacological investigations. The potent inhibitory effect of this compound on mitochondrial Complex I underscores its potential as a lead compound for drug development, and the brine shrimp lethality assay provides a valuable starting point for its biological characterization.
References
Application of Asiminacin in HT-29 Human Colon Cancer Cell Line Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Asiminacin, a member of the Annonaceous acetogenin family of natural products, has demonstrated significant cytotoxic potential against various cancer cell lines. Of particular note is its potent and selective activity against the HT-29 human colon cancer cell line.[1] this compound exerts its anticancer effects primarily through the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I), a critical component of the electron transport chain.[1] This inhibition disrupts cellular energy metabolism, leading to a bioenergetic crisis and subsequent cell death. These characteristics make this compound a compelling candidate for further investigation in the context of colorectal cancer therapeutics.
These application notes provide an overview of the known effects of this compound on HT-29 cells and offer standardized protocols for key in vitro assays to facilitate further research into its mechanism of action and therapeutic potential.
Data Presentation
The available quantitative data on the bioactivity of this compound and its isomers against the HT-29 cell line is summarized below. It is important to note that detailed studies providing a broader range of quantitative data, such as specific apoptosis percentages or protein expression fold changes, are not extensively available in the public domain.
| Compound | Cell Line | Bioassay | Endpoint | Result | Reference |
| This compound | HT-29 | Cytotoxicity Assay | ED50 | < 10-12 µg/mL | [1] |
| Asimin | HT-29 | Cytotoxicity Assay | ED50 | < 10-12 µg/mL | [1] |
| Asiminecin | HT-29 | Cytotoxicity Assay | ED50 | < 10-12 µg/mL | [1] |
Note: ED50 (Effective Dose 50) is the concentration of a drug that produces a biological response in 50% of the population. In this context, it is analogous to the IC50 (Inhibitory Concentration 50). The extremely low ED50 value highlights the high potency of this compound.
Experimental Protocols
The following are detailed protocols for foundational experiments to assess the effects of this compound on the HT-29 human colon cancer cell line.
HT-29 Cell Culture Protocol
Aseptic cell culture techniques are mandatory for all procedures.
-
Materials:
-
HT-29 human colon adenocarcinoma cell line
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, aspirate the old medium, wash the cell monolayer with sterile PBS, and add 1-2 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and seed into new flasks or plates at the desired density.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
HT-29 cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed HT-29 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
HT-29 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed HT-29 cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 concentration) for a specified time.
-
Harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and other signaling pathways.
-
Materials:
-
Treated and untreated HT-29 cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cell pellets with RIPA buffer on ice.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizations
Proposed Signaling Pathway of this compound in HT-29 Cells
References
Application Note: Analysis of Asiminacin and its Derivatives using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asiminacin belongs to the Annonaceous acetogenins, a large family of polyketide natural products isolated from plants of the Annonaceae family. These compounds are potent inhibitors of mitochondrial NADH:ubiquinone oxidoreductase (Complex I), leading to significant interest in their potential as anticancer and pesticidal agents. This compound and its derivatives share a common structural scaffold but differ in the hydroxylation pattern. Accurate and sensitive analytical methods are crucial for the discovery, characterization, and quantification of these compounds in various matrices during drug development and toxicological studies. This application note provides a detailed protocol for the analysis of this compound and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol describes a polarity-guided fractionation to enrich this compound and its derivatives from a crude plant extract.
Materials:
-
Dried and powdered plant material (e.g., stem bark of Asimina triloba)
-
Ethanol (95%)
-
Ethyl acetate
-
n-Hexane
-
Chloroform
-
Water
-
Silica gel for column chromatography
-
Rotary evaporator
-
Filter paper
Protocol:
-
Macerate 500 g of dried, powdered plant material in 95% ethanol for 5 days at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Perform a liquid-liquid partitioning of the crude extract with ethyl acetate and water. Collect the ethyl acetate fraction.
-
Subject the ethyl acetate fraction to open column chromatography on silica gel.
-
Elute the column with a gradient of solvents with increasing polarity, such as n-hexane, chloroform, and ethyl acetate mixtures.
-
Collect the fractions and monitor for the presence of acetogenins using a suitable method (e.g., thin-layer chromatography with a Kedde reagent spray for lactones).
-
Fractions rich in acetogenins, such as the ethyl acetate fraction, can be further purified or directly analyzed by LC-MS.[1]
-
For LC-MS analysis, dissolve the dried extract in methanol to a final concentration of 0.1 µg/µL.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or triple quadrupole)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 50% B
-
5-45 min: 50-90% B
-
45-50 min: 90% B
-
50-55 min: 90-50% B
-
55-60 min: 50% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Scan Range (Full Scan): m/z 150-1000
-
Collision Energy (for MS/MS): Ramped from 10-40 eV for fragmentation of selected precursor ions.
Data Presentation: Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a purified standard of this compound or a related acetogenin. The Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer is ideal for quantification due to its high selectivity and sensitivity.
Table 1: Example Quantitative Parameters for Annonacin (a related acetogenin)
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 597.5 [M+H]⁺ | [1] |
| Product Ion (m/z) | 113.1 | [3] |
| Linear Range | 1 - 1000 ng/mL | N/A |
| LLOQ | 1 ng/mL | N/A |
| Accuracy | 85-115% | [4] |
| Precision (%RSD) | <15% | [4] |
Note: The values for Linear Range, LLOQ, Accuracy, and Precision are representative of a typical validated bioanalytical method and should be established experimentally for this compound.
Table 2: Concentrations of Annonacin in Natural Products
| Sample | Concentration | Reference |
| Average Fruit (A. muricata) | ~15 mg/fruit | [5] |
| Commercial Nectar | ~36 mg/can | [5] |
| Infusion/Decoction | ~140 µ g/cup | [5] |
| Fruit Pulp (A. squamosa) | 13.5-36.4 mg/fruit | [6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound derivatives.
Mechanism of Action: Mitochondrial Complex I Inhibition
Annonaceous acetogenins, including this compound, exert their biological effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[5][7] This inhibition blocks the transfer of electrons from NADH to ubiquinone, which has several downstream consequences:
-
Decreased ATP Production: The disruption of the electron transport chain leads to a reduction in the proton gradient across the inner mitochondrial membrane, thereby inhibiting ATP synthesis via oxidative phosphorylation.
-
Increased Glycolysis: To compensate for the loss of ATP from oxidative phosphorylation, cells upregulate glycolysis.[7]
-
Redox Imbalance: The inhibition of Complex I leads to a decrease in the NAD+/NADH ratio.[2]
-
Induction of Apoptosis: The disruption of mitochondrial function and energy metabolism can trigger programmed cell death (apoptosis) in cancer cells.
Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.
Conclusion
Liquid Chromatography-Mass Spectrometry is a powerful and indispensable tool for the analysis of this compound and its derivatives. The high sensitivity and selectivity of LC-MS/MS allow for the confident identification and quantification of these complex natural products in various matrices. The protocols and information provided in this application note serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development to further explore the potential of this promising class of compounds.
References
- 1. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantification of acetogenins in Annona muricata linked to atypical parkinsonism in guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of squamocin to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Antitumor Studies of Asiminacin in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asiminacin, a member of the annonaceous acetogenin family of natural products, has demonstrated potent cytotoxic effects against various cancer cell lines. Its primary mechanism of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. This inhibition disrupts cellular energy metabolism and can trigger apoptotic cell death. Notably, this compound has shown marked selectivity for the HT-29 human colon cancer cell line in vitro, making it a promising candidate for further preclinical investigation.
These application notes provide a comprehensive guide for the in vivo experimental design of this compound antitumor studies in a murine xenograft model. The protocols detailed below outline a systematic approach, commencing with a pilot study to determine the maximum tolerated dose (MTD) and pharmacokinetic (PK) profile, followed by a robust efficacy study to evaluate the antitumor effects of this compound.
Pilot Study: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Analysis
Objective: To determine the MTD and preliminary pharmacokinetic parameters of this compound in mice to establish a safe and effective dosing regimen for the subsequent efficacy study.
Experimental Protocol: MTD Determination
-
Animal Model: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.
-
Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
This compound Formulation: Due to the lipophilic nature of acetogenins, a suitable vehicle is required for in vivo administration. A recommended starting formulation is a solution of this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% sterile saline. The solution should be prepared fresh before each administration.
-
Experimental Groups: A dose-escalation study will be performed. Mice (n=3 per group) will be administered a single intraperitoneal (i.p.) injection of this compound at increasing doses (e.g., 1, 5, 10, 25, 50 mg/kg). A control group will receive the vehicle only.
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Monitoring: Mice will be monitored daily for 14 days for signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and any adverse reactions at the injection site. Body weight should be recorded daily.
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Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or any signs of severe toxicity.
Experimental Protocol: Preliminary Pharmacokinetic Analysis
-
Animal Model and Housing: As described in section 1.1.
-
This compound Administration: A single i.p. injection of this compound at a dose determined to be safe from the MTD study (e.g., 75% of the MTD).
-
Sample Collection: Blood samples (approximately 50-100 µL) will be collected via retro-orbital or submandibular bleeding at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). A sparse sampling design will be used, with different subsets of mice used for each time point to minimize stress on individual animals.
-
Plasma Preparation: Blood samples will be collected in EDTA-coated tubes and centrifuged to separate the plasma. Plasma samples will be stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples will be quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) will be calculated using appropriate software.
Data Presentation: Pilot Study Parameters
| Parameter | Description |
| Animal Model | Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old |
| This compound Formulation | 5% DMSO, 40% PEG300, 55% sterile saline |
| Route of Administration | Intraperitoneal (i.p.) injection |
| MTD Study Doses | Vehicle control, 1, 5, 10, 25, 50 mg/kg (or as determined by dose escalation) |
| PK Study Dose | 75% of the determined MTD |
| MTD Monitoring | Daily for 14 days: body weight, clinical signs of toxicity (lethargy, ruffled fur) |
| PK Sampling Times | 0.25, 0.5, 1, 2, 4, 8, 24 hours post-injection |
| Analytical Method | LC-MS/MS for plasma concentration of this compound |
| Key Endpoints | MTD: Highest dose with <20% weight loss and no severe toxicity. PK: Cmax, Tmax, AUC, t1/2. |
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor efficacy of this compound in a human colon cancer (HT-29) xenograft mouse model.
Experimental Protocol: Xenograft Model Development and Treatment
-
Cell Culture: HT-29 human colon adenocarcinoma cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: 5 x 10^6 HT-29 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel will be injected subcutaneously into the right flank of female athymic nude mice.
-
Tumor Growth Monitoring: Tumor growth will be monitored twice weekly by measuring the length and width of the tumors with calipers. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Grouping: When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment groups (n=8-10 mice per group).
-
Treatment Regimen: Based on the MTD and PK data from the pilot study, a dosing schedule will be established (e.g., daily or every other day i.p. injections).
-
Group 1: Vehicle Control (same formulation as this compound, without the drug)
-
Group 2: this compound (at the determined optimal dose)
-
Group 3: Positive Control (e.g., 5-Fluorouracil, a standard chemotherapy for colon cancer)
-
-
Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition. Tumor volume and body weight will be measured twice weekly.
-
Secondary Endpoints:
-
Survival analysis.
-
At the end of the study, tumors will be excised, weighed, and processed for further analysis.
-
-
-
Tissue Processing: A portion of the tumor tissue will be snap-frozen in liquid nitrogen for molecular analysis (Western blot), and another portion will be fixed in 10% neutral buffered formalin for immunohistochemistry.
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Frozen tumor tissues will be homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration will be determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes will be blocked and then incubated with primary antibodies against key proteins in the proposed signaling pathway (e.g., Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, and a loading control like β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Band intensities will be quantified using image analysis software.
Experimental Protocol: Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections (4-5 µm) will be deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval will be performed.
-
Staining: Sections will be incubated with primary antibodies (e.g., Ki-67 for proliferation, Cleaved Caspase-3 for apoptosis).
-
Detection: A suitable secondary antibody and detection system will be used to visualize the staining.
-
Imaging and Analysis: Slides will be imaged, and the percentage of positive-staining cells will be quantified.
Data Presentation: Efficacy Study Parameters
| Parameter | Description |
| Animal Model | Female athymic nude mice with established HT-29 xenografts |
| Cell Line | HT-29 human colon adenocarcinoma |
| Tumor Implantation | 5 x 10^6 cells in 100 µL (1:1 medium:Matrigel), subcutaneous |
| Treatment Groups | 1. Vehicle Control; 2. This compound (optimal dose); 3. Positive Control (e.g., 5-FU) |
| Dosing Schedule | To be determined from PK data (e.g., daily i.p. injections for 21 days) |
| Primary Endpoint | Tumor growth inhibition (tumor volume measurements) |
| Secondary Endpoints | Survival, final tumor weight, molecular markers of apoptosis and proliferation |
| Molecular Analyses | Western Blot (Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3), Immunohistochemistry (Ki-67, Cleaved Caspase-3) |
Proposed Signaling Pathway and Experimental Workflow
Based on the known mechanism of action of this compound as a mitochondrial complex I inhibitor and the common apoptotic pathways activated by such agents in cancer cells, the following signaling pathway is proposed for investigation.
Application Notes and Protocols for the Synthesis of Asiminacin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies employed in the creation of Asiminacin analogues. This compound, a member of the Annonaceous acetogenin family of natural products, has garnered significant interest due to its potent cytotoxic activities. However, its complex structure presents challenges for total synthesis and subsequent analogue development. These notes detail various synthetic strategies, from the construction of the core tetrahydrofuran (THF) moieties to the installation of the characteristic α,β-unsaturated γ-lactone terminus. The provided protocols are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery.
Synthetic Strategies for this compound Analogues
The synthesis of this compound analogues can be broadly categorized into two main approaches:
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Total Synthesis of the Natural Product Core: This strategy focuses on the stereoselective construction of the bis-THF core of this compound, followed by modifications at the periphery of the molecule. Key reactions in this approach include the Sharpless asymmetric dihydroxylation to introduce stereocenters and oxidative cyclization to form the THF rings.[1]
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Synthesis of Simplified Analogues: To overcome the complexities of synthesizing the natural product, researchers have developed simplified analogues that retain biological activity. A common approach is to replace the bis-THF core with more accessible moieties such as ethylene glycol, catechol ethers, or 1,2-cyclopentanediol bis-ethers.[2][3] These simplifications can significantly shorten the synthetic route while preserving or even enhancing the desired biological properties.
Key Synthetic Transformations and Protocols
The following sections detail the experimental protocols for key reactions involved in the synthesis of this compound analogues.
Stereoselective Dihydroxylation of Dienes
The Sharpless asymmetric dihydroxylation is a cornerstone reaction for establishing the stereochemistry of the hydroxyl groups that are precursors to the THF rings.
Protocol: Sharpless Asymmetric Dihydroxylation
| Reagent/Parameter | Value |
| Starting Material | Unsaturated Carbon Skeleton |
| Reagent 1 | AD-mix-β |
| Reagent 2 | methanesulfonamide |
| Solvent | tert-BuOH/H₂O (1:1) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Quench with Na₂SO₃ |
| Purification | Flash column chromatography |
| Yield | 70-95% |
Detailed Procedure:
-
To a solution of the diene in a 1:1 mixture of tert-butanol and water at 0 °C, add AD-mix-β and methanesulfonamide.
-
Stir the reaction mixture vigorously at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding solid sodium sulfite and continue stirring for 1 hour.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired diol.
Oxidative Cyclization for THF Ring Formation
The formation of the characteristic bis-THF core is often achieved through an oxidative cyclization reaction.
Protocol: Oxidative Cyclization with Rhenium(VII) Oxide
| Reagent/Parameter | Value |
| Starting Material | Diol Intermediate |
| Reagent 1 | Rhenium(VII) oxide (Re₂O₇) |
| Reagent 2 | Pyridine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Reaction Time | 1-3 hours |
| Work-up | Quench with saturated NaHCO₃ |
| Purification | Flash column chromatography |
| Yield | 60-85% |
Detailed Procedure:
-
To a solution of the diol in anhydrous THF, add pyridine followed by rhenium(VII) oxide.
-
Stir the reaction mixture at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
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Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by flash column chromatography to yield the bis-THF product.
Synthesis of Simplified Cores: Ethylene Glycol Analogues
A representative synthesis of a simplified analogue involves the condensation of solketal mesylate, ethylene glycol, and epichlorohydrin to form a β-hydroxyl ether core.[2]
Protocol: Synthesis of a β-Hydroxyl Ether Core
| Reagent/Parameter | Value |
| Starting Material 1 | Mesylate of Solketal |
| Starting Material 2 | Ethylene Glycol |
| Starting Material 3 | Epichlorohydrin |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 12 hours |
| Work-up | Quench with water |
| Purification | Flash column chromatography |
| Yield | ~50% |
Detailed Procedure:
-
To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of ethylene glycol in DMF dropwise.
-
Stir the mixture for 30 minutes, then add a solution of the mesylate of solketal in DMF.
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Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.
-
Cool the reaction to room temperature and add a solution of epichlorohydrin in DMF.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Assembly of the Side Chain and Lactone Formation
The final steps in the synthesis of this compound analogues typically involve the attachment of the side chain and the formation of the α,β-unsaturated γ-lactone. The Sonogashira coupling is a powerful tool for forming the carbon-carbon bond between the core and the side chain.
Protocol: Sonogashira Coupling and Lactonization
| Reagent/Parameter | Value |
| Starting Material 1 | Core fragment with a terminal alkyne |
| Starting Material 2 | γ-Lactone fragment with a vinyl halide |
| Catalyst 1 | Pd(PPh₃)₄ |
| Catalyst 2 | CuI |
| Base | Triethylamine (Et₃N) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Reaction Time | 4-8 hours |
| Work-up | Filtration and concentration |
| Purification | Flash column chromatography |
| Yield (Coupling) | 70-90% |
| Subsequent Step | Hydrogenation and Lactonization |
| Yield (Overall) | Variable |
Detailed Procedure:
-
To a solution of the core fragment and the γ-lactone fragment in THF, add triethylamine.
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Degas the solution with argon for 15 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide.
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Stir the reaction at room temperature for 4-8 hours.
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Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to obtain the coupled product.
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The coupled product is then typically subjected to hydrogenation to reduce the alkyne, followed by appropriate reactions to form the α,β-unsaturated γ-lactone.
Summary of Synthetic Yields for this compound Analogue Synthesis
The following table summarizes typical yields for key synthetic steps in the preparation of this compound analogues.
| Synthetic Step | Analogue Type | Typical Yield (%) | Reference |
| Sharpless Asymmetric Dihydroxylation | Bis-THF Core | 70-95% | [1] |
| Oxidative Cyclization (Re₂O₇) | Bis-THF Core | 60-85% | [1] |
| β-Hydroxyl Ether Core Synthesis | Simplified (Ethylene Glycol) | ~50% | [2] |
| Sonogashira Coupling | Side Chain Assembly | 70-90% | [2] |
Visualizing Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic strategies described above.
Caption: Overview of major synthetic strategies for this compound analogues.
Caption: A detailed workflow for the total synthesis approach.
Conclusion
The synthesis of this compound analogues is a vibrant area of research, driven by the potential of these compounds as novel therapeutic agents. The protocols and strategies outlined in these application notes provide a foundation for researchers to design and synthesize new analogues with improved properties. The choice between a total synthesis approach and the creation of simplified mimics will depend on the specific goals of the research program, with both strategies offering unique advantages. The continued development of efficient and versatile synthetic methods will be crucial for unlocking the full therapeutic potential of the Annonaceous acetogenins.
References
Troubleshooting & Optimization
Technical Support Center: Asiminacin Yield Enhancement
Welcome to the technical support center for the extraction and purification of Asiminacin from pawpaw (Asimina triloba). This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and detailed protocols to improve the yield and purity of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to extract?
A1: this compound is a member of the annonaceous acetogenin family of compounds found in the pawpaw tree. Acetogenins are waxy, lipophilic (fat-soluble) long-chain fatty acid derivatives. Their difficulty in extraction and purification stems from several factors:
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Low Polarity: They are poorly soluble in water, requiring organic solvents for extraction.
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Presence of Isomers: Pawpaw extracts contain a complex mixture of over 50 acetogenins, many of which are structural isomers with very similar chemical properties, making separation challenging.
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Stability Issues: Acetogenins can be sensitive to heat, pH changes, and prolonged exposure to certain solvents, leading to degradation and loss of bioactivity during purification.
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Waxy Nature: Their physical properties can lead to challenges like "oiling out" during crystallization and causing issues in chromatographic separations.
Q2: Which part of the pawpaw tree contains the highest concentration of this compound and other acetogenins?
A2: Acetogenins are found in various parts of the pawpaw tree, including the bark, twigs, leaves, seeds, and fruit. While ripe fruit pulp contains acetogenins, the twigs, bark, and seeds are generally considered to have higher concentrations. For research and development purposes, twigs are often used as a biomass source. The concentration of specific acetogenins can also vary depending on the season, with levels reportedly peaking during the growing season in May and June.
Q3: What is the best solvent for the initial extraction of this compound?
A3: High-polarity organic solvents are most effective. 95% ethanol is a commonly cited solvent for the initial crude extraction from plant material[1]. 80% methanol has also been shown to be effective, with methanol extracts from leaves showing high total extraction yields (15.38%)[2][3]. The choice of solvent is a balance between maximizing the yield of acetogenins while minimizing the co-extraction of undesirable compounds.
Q4: How can I monitor which of my fractions contain this compound during purification?
A4: Since this compound is not colored, you cannot track it visually. Two common methods are:
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Thin-Layer Chromatography (TLC): Fractions can be spotted on a silica gel TLC plate and developed using a mobile phase such as chloroform:methanol (9:1). After development, the plate can be sprayed with Kedde's reagent, which reacts with the butenolide ring of acetogenins to produce a characteristic pinkish-purple spot[4].
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Brine Shrimp Lethality Assay (BSLA): Acetogenins are highly cytotoxic. A simple bioassay using brine shrimp larvae (Artemia salina) can be used to test the biological activity of each fraction. Fractions that cause significant mortality in the brine shrimp are likely to contain acetogenins[5]. This is a useful method to guide the purification process towards bioactive compounds.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction and purification of this compound.
Diagram: Troubleshooting Workflow for Low this compound Yield
References
Asiminacin stability issues in different solvents
Technical Support Center: Asiminacin Stability
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, an annonaceous acetogenin, is a lipophilic compound.[1][2] This class of compounds generally exhibits poor solubility in aqueous solutions and is more soluble in organic solvents.[2][3] For experimental purposes, solvents such as ethanol, methanol, and DMSO are commonly used for initial dissolution.[4][5]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed containers to prevent solvent evaporation and exposure to moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. For light-sensitive compounds, storage in amber vials or protection from light is also advisable.
Q3: What are the known or potential degradation pathways for this compound?
A3: Annonaceous acetogenins can be susceptible to degradation under certain conditions. Potential degradation pathways may include hydrolysis of the lactone ring, particularly in strong acidic or basic conditions.[1] Oxidation and thermal degradation are also concerns.[6] It is crucial to control the pH, temperature, and light exposure during experiments.
Q4: How can I monitor the stability of this compound in my solvent system?
A4: A stability-indicating method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), should be used.[5][7][8] These methods can separate the intact this compound from its degradation products, allowing for quantification of the parent compound over time.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound in my aqueous buffer solution.
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Question: Why is the concentration of this compound decreasing quickly in my aqueous buffer?
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Answer: this compound's poor aqueous solubility may be causing it to precipitate out of solution, which can be mistaken for degradation. Additionally, aqueous buffers can have a pH that promotes hydrolysis of the lactone moiety in this compound.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility limit of this compound in your specific buffer system. You may need to add a co-solvent (e.g., a small percentage of DMSO or ethanol) to maintain solubility.
-
pH Control: Assess the pH of your buffer. For initial studies, a neutral pH (around 7.0-7.4) is often a good starting point.[9] Consider performing a pH stability profile to identify the optimal pH range.
-
Temperature Effects: Ensure your solution is not exposed to high temperatures, as this can accelerate degradation.[6]
-
Issue 2: I am seeing multiple unexpected peaks in my chromatogram after storing my this compound solution.
-
Question: What are the extra peaks appearing in my HPLC analysis of an aged this compound solution?
-
Answer: These additional peaks are likely degradation products of this compound. Their appearance indicates that the storage or experimental conditions are not optimal.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing this compound solutions to stress conditions such as acid, base, heat, light, and oxidation. The resulting chromatograms can help identify the peaks corresponding to specific degradation products.
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Optimize Storage Conditions: Re-evaluate your storage conditions. Ensure the solution is protected from light, stored at a sufficiently low temperature, and that the container is inert and properly sealed.
-
Solvent Purity: Use high-purity, HPLC-grade solvents to avoid impurities that could catalyze degradation.
-
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in different solvent systems under specified conditions. This data is for illustrative purposes to guide experimental design.
| Solvent System | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Percent Recovery (%) |
| Methanol | 25 | 48 | 100 | 98.2 | 98.2 |
| Ethanol:Water (1:1) | 25 | 48 | 100 | 85.1 | 85.1 |
| Acetonitrile | 25 | 48 | 100 | 99.1 | 99.1 |
| PBS (pH 7.4) | 25 | 48 | 100 | 70.3 | 70.3 |
| PBS (pH 7.4) with 5% DMSO | 25 | 48 | 100 | 92.5 | 92.5 |
| Methanol | 40 | 24 | 100 | 90.7 | 90.7 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Methanol using HPLC
-
Preparation of this compound Stock Solution:
-
Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with methanol to a final concentration of 100 µg/mL.
-
Transfer aliquots of this solution into amber HPLC vials.
-
-
Stability Study Conditions:
-
Store the vials at the desired temperature (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), remove one vial from each temperature condition for analysis.
-
-
HPLC Analysis:
-
Data Analysis:
-
At each time point, quantify the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining relative to the initial (time 0) concentration.
-
Plot the percentage of this compound remaining versus time for each temperature to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Potential degradation pathways for this compound.
References
- 1. youtube.com [youtube.com]
- 2. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westmont.edu [westmont.edu]
- 5. oatext.com [oatext.com]
- 6. Murray State's Digital Commons - Posters-at-the-Capitol: Heat Stability of Annonaceous Acetogenin Activity in Pawpaw (Asimina triloba) Fruit Pulp [digitalcommons.murraystate.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Annonaceous acetogenins nanosuspensions stabilized by PCL-PEG block polymer: significantly improved antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Asiminacin Dosage for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Asiminacin dosage in in vitro experiments. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a mixture of annonaceous acetogenins, a class of potent bioactive compounds extracted from the seeds of the pawpaw tree (Asimina triloba). Its primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This disruption of mitochondrial function leads to a decrease in ATP production, an increase in the generation of reactive oxygen species (ROS), and the induction of apoptosis (programmed cell death).
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is a lipophilic compound and should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. It is crucial to use high-purity, anhydrous solvents. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line's metabolic rate and sensitivity. A general starting point for a dose-response experiment is to use a broad range of concentrations, for example, from 1 nM to 10 µM. Based on the initial results, the concentration range can be narrowed down to accurately determine the half-maximal inhibitory concentration (IC50).
Q4: How long should cells be treated with this compound?
The optimal treatment duration depends on the specific cell line and the endpoint being measured. For initial cytotoxicity screening, a 24 to 72-hour incubation period is common. For mechanistic studies, such as analyzing apoptosis or signaling pathway activation, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate.
Q5: Can this compound interfere with common cell viability assays?
Yes, as a mitochondrial inhibitor, this compound can interfere with viability assays that rely on mitochondrial reductase activity, such as the MTT assay. The reduced metabolic activity caused by this compound can lead to an underestimation of cell viability. It is advisable to use alternative or complementary assays, such as those based on ATP content (e.g., CellTiter-Glo®), protease activity of viable cells, or direct cell counting with a viability dye like trypan blue.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No significant effect on cell viability observed. | 1. This compound concentration is too low. 2. The cell line is resistant. 3. Incorrect solvent or poor dissolution of the compound. 4. Degradation of this compound. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Consider using a different cell line or a positive control known to be sensitive to mitochondrial inhibitors. 3. Ensure the stock solution is fully dissolved. The final solvent concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent toxicity.[1][2] 4. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| High variability in results between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the microplate. 4. Precipitation of this compound in the culture medium. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Mix the drug-containing medium well before adding to the wells. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead. 4. Visually inspect the wells for any precipitate after adding the drug. If precipitation occurs, try a lower concentration or a different solvent system for the final dilution. |
| Discrepancy between different viability assays. | 1. Interference of this compound with metabolic assays (e.g., MTT). 2. Different time points of measurement. 3. Different cellular processes being measured by the assays. | 1. Use a non-metabolic assay for viability, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). 2. Ensure that the timing of the assay readout is appropriate for the mechanism of action. Apoptosis may take longer to become evident than a metabolic shutdown. 3. Understand the principle of each assay and choose the one that best reflects the biological question being asked. |
| Unexpected cell morphology or rapid cell death even at low concentrations. | 1. Solvent toxicity. 2. Contamination of the cell culture or reagents. 3. Incorrect calculation of drug concentration. | 1. Run a solvent control with the highest concentration of the solvent used in the experiment to rule out its toxic effects. 2. Check for microbial contamination in the cell cultures and ensure the sterility of all reagents. 3. Double-check all calculations for dilutions of the stock solution. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and may need to be optimized for specific cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired duration.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
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Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Logic diagram for troubleshooting inconsistent results.
References
Troubleshooting low bioactivity in Asiminacin extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asiminacin extracts. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent cytotoxic Annonaceous acetogenin isolated from the pawpaw tree (Asimina triloba)[1][2]. Its primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain[1]. This disruption of cellular energy production leads to apoptosis (programmed cell death).
Q2: Which parts of the Asimina triloba plant are sources of this compound?
This compound and other acetogenins are found in various parts of the pawpaw tree, including the bark, leaves, twigs, and seeds. The concentration of these compounds can vary depending on the plant part, cultivar, and harvest time[3].
Q3: What is the expected bioactivity of a potent this compound extract?
Highly purified this compound has demonstrated extremely potent cytotoxicity, particularly against human colon cancer cell lines such as HT-29. Reported ED50 (half-maximal effective dose) values can be as low as < 10⁻¹² µg/mL in in vitro assays[1]. However, the bioactivity of a crude or partially purified extract will be significantly lower and is dependent on the concentration of this compound and other acetogenins.
Troubleshooting Guide: Low Bioactivity
Low bioactivity of this compound extracts is a common issue that can arise from problems in extraction, purification, storage, or the bioassay itself. This guide will help you systematically troubleshoot and identify the potential source of the problem.
Issue 1: Inefficient Extraction
Q: My crude extract shows lower than expected bioactivity. How can I improve my extraction efficiency?
A: Inefficient extraction can be a primary cause of low bioactivity. Consider the following factors:
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Solvent Choice: Ethanol is a commonly used solvent for extracting acetogenins from Asimina triloba[4][5]. Ensure you are using a high-purity solvent (e.g., 95% ethanol).
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Extraction Method: Soxhlet extraction is an effective method for these compounds[4]. If you are using maceration or sonication, ensure sufficient time and temperature to allow for complete extraction.
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Plant Material: The concentration of this compound can vary between different parts of the plant. Bark and seeds are generally considered to have higher concentrations of acetogenins[3]. Also, the ripeness of the fruit can affect the phenolic content and antioxidant capacity, which may correlate with overall bioactivity[6].
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Preparation: Air-dry and grind the desired plant material (e.g., bark, seeds) to a fine powder.
-
Extraction: Place the powdered material in a thimble and extract with 95% ethanol using a Soxhlet apparatus for 12-24 hours.
-
Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the crude extract at -20°C in an airtight container, protected from light.
Issue 2: Degradation of this compound
Q: I suspect my this compound extract has degraded. What are the optimal storage conditions and what factors can cause degradation?
A: this compound, like many natural products, can be susceptible to degradation. Key factors to consider are:
-
Temperature: Store extracts at low temperatures (-20°C or -80°C for long-term storage) to minimize thermal degradation.
-
pH: The stability of natural compounds can be pH-dependent. It is advisable to store extracts in a neutral pH environment unless otherwise specified for a particular formulation[2][3][6][7]. Avoid strongly acidic or alkaline conditions during extraction and storage.
-
Light and Oxygen: Protect extracts from light and air by using amber vials and purging with an inert gas like nitrogen or argon before sealing.
Issue 3: Impure Extract
Q: My extract has some bioactivity, but it's not as potent as expected. Could impurities be the problem?
A: Yes, impurities in the extract can interfere with the bioactivity of this compound. It is recommended to perform a purification step after initial extraction.
-
Purification Strategy: A common method involves partitioning the crude extract between solvents of different polarities to separate the acetogenins from other compounds. A general scheme is to partition the ethanolic extract between an organic solvent (like ethyl acetate or chloroform) and water. The acetogenins will preferentially move to the organic phase.
-
Chromatographic Purification: For higher purity, column chromatography (e.g., silica gel) followed by High-Performance Liquid Chromatography (HPLC) is necessary.
-
Purity Analysis: Use HPLC to assess the purity of your extract and quantify the amount of this compound present.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[4][8] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water[4][9] |
| Flow Rate | 1.0 mL/min[4][8] |
| Detection | UV detector at ~214-220 nm[4] |
| Column Temp. | 25°C[4] |
Note: These are starting parameters and may require optimization for your specific extract and HPLC system.
Issue 4: Problems with the Bioassay
Q: My extract is pure, but I'm still not seeing the expected cytotoxicity. What could be wrong with my bioassay?
A: If you are confident in your extract's quality, the issue may lie in the experimental setup of your bioactivity assay.
-
Cell Line: Ensure you are using a sensitive cell line. HT-29 human colon cancer cells are known to be highly sensitive to this compound[1].
-
Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability[10][11][12].
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Solubility: this compound is lipophilic and has poor water solubility[3]. Ensure your extract is fully dissolved in the cell culture medium. A small amount of a biocompatible solvent like DMSO may be necessary to initially dissolve the extract, with a final concentration that is non-toxic to the cells (typically <0.5%).
-
Positive Control: Always include a positive control (a compound known to be cytotoxic to your cell line) to ensure the assay is working correctly.
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Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight[10].
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Treatment: Prepare serial dilutions of your this compound extract in cell culture medium. Remove the old medium from the cells and add the treatment dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
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Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
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MTT Addition: Add MTT solution to each well and incubate for 4-6 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals[10].
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader. The amount of color is proportional to the number of viable cells.
Understanding the Mechanism: this compound-Induced Apoptosis
Q: How can I confirm that my this compound extract is inducing apoptosis?
A: this compound's inhibition of mitochondrial Complex I triggers the intrinsic pathway of apoptosis. You can confirm this by measuring key events in this pathway.
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Caspase Activation: A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases. This compound-induced mitochondrial stress leads to the release of cytochrome c, which activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases like caspase-3, which carry out the dismantling of the cell[1][13][14]. Measuring the activity of caspase-9 and/or caspase-3 is a reliable indicator of apoptosis.
| Apoptotic Event | Recommended Assay |
| Caspase-3/9 Activation | Colorimetric or fluorometric caspase activity assays[13] |
| Mitochondrial Membrane Potential | Flow cytometry using dyes like JC-1 |
| Cytochrome c Release | Western blotting of cytosolic fractions |
| DNA Fragmentation | TUNEL assay or DNA laddering on an agarose gel |
References
- 1. Casticin induces caspase-mediated apoptosis via activation of mitochondrial pathway and upregulation of DR5 in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pjps.pk [pjps.pk]
- 5. HPLC Analysis of Active Drug and Amino Acids in a Formulation | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Minimizing off-target effects of Asiminacin in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Asiminacin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent cytotoxic acetogenin. Its primary mechanism of action is the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I of the electron transport chain)[1]. This inhibition disrupts cellular energy production, leading to ATP depletion and subsequently inducing apoptosis (programmed cell death).
Q2: What are the potential sources of off-target effects with this compound?
While the primary target is well-defined, off-target effects with this compound can arise from several factors:
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High Concentrations: At concentrations significantly above its effective dose, this compound may interact with other cellular components non-specifically.
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Mitochondrial Disruption: Broad disruption of mitochondrial function can lead to a cascade of secondary effects that are not directly related to Complex I inhibition, such as the generation of reactive oxygen species (ROS) and alterations in cellular redox state.
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Interactions with Other Proteins: Like many natural products, this compound's complex structure could allow for binding to other proteins with lower affinity, which may become relevant at higher concentrations.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial. Here are a few strategies:
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Dose-Response Analysis: On-target effects should occur at a specific and potent concentration range (low nanomolar to picomolar for this compound), while off-target effects typically manifest at much higher concentrations.
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Rescue Experiments: If the cytotoxicity is on-target (due to Complex I inhibition), providing cells with an alternative energy source that bypasses Complex I (e.g., supplementing with pyruvate or succinate) might partially rescue the phenotype.
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Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can help confirm direct binding of this compound to its intended target within the cell[2][3][4].
Q4: What are some key considerations for designing my cell-based assays with this compound?
-
Cell Line Selection: this compound has shown selectivity for certain cancer cell lines, such as HT-29 human colon cancer[1]. It is important to test a panel of cell lines, including non-cancerous control lines, to determine the therapeutic window.
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Assay Duration: The cytotoxic effects of this compound, being linked to apoptosis induction, may take 24-72 hours to become fully apparent. Short-duration assays might not capture the full extent of its activity.
-
Positive and Negative Controls: Always include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine) to ensure your assay is performing as expected.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| No cytotoxic effect observed. | This compound degradation, incorrect concentration, or resistant cell line. | Prepare fresh dilutions of this compound for each experiment. Verify the concentration range with a sensitive cell line (e.g., HT-29). Confirm cell line sensitivity to other cytotoxic agents. |
| Cytotoxicity observed in non-cancerous control cells at similar concentrations to cancer cells. | Potential for significant off-target effects or a narrow therapeutic window. | Perform a more detailed dose-response curve to identify a concentration with maximal effect on cancer cells and minimal effect on control cells. Consider using a target engagement assay to confirm on-target activity at lower concentrations. |
| Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH release). | Different assays measure different cellular parameters (metabolic activity vs. membrane integrity). | Use multiple, complementary cytotoxicity assays to get a more complete picture of the cellular response. For example, an ATP-based assay would directly measure the consequence of mitochondrial inhibition. |
Quantitative Data
The following table summarizes the known efficacy of this compound and provides a conceptual framework for evaluating its on-target versus potential off-target effects.
| Compound | Cell Line | On-Target Potency (ED50) | Hypothetical Off-Target Potency (IC50) | Therapeutic Index (Hypothetical) |
| This compound | HT-29 (Colon Cancer) | < 10⁻¹² µg/mL[1] | > 1 µM | > 1,000,000 |
| This compound | A549 (Lung Cancer) | Data not available | Data not available | Data not available |
| This compound | MCF-7 (Breast Cancer) | Data not available | Data not available | Data not available |
| This compound | Normal Colon Epithelial Cells | Data not available | Data not available | Data not available |
Note: Off-target potency and therapeutic index values are hypothetical and for illustrative purposes. Researchers should experimentally determine these values for their specific cell lines and off-target assays of interest.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an ATP-based Viability Assay
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Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. Also, prepare vehicle control (DMSO) and a positive control for cell death.
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Treatment: Remove the old medium from the cells and add the this compound dilutions and controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
ATP Measurement: Equilibrate the plate to room temperature for 30 minutes. Add a commercially available ATP-releasing and luciferase/luciferin reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Conceptual Workflow for Cellular Thermal Shift Assay (CETSA) for Target Engagement
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Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle control for a specified time.
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Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
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Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Lysis: Lyse the cells by freeze-thaw cycles.
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Centrifugation: Centrifuge to separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction.
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Protein Analysis: Analyze the soluble fraction by Western blot using an antibody against a subunit of mitochondrial Complex I.
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Data Interpretation: A shift in the thermal denaturation curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
References
Technical Support Center: Annonaceous Acetogenins Neurotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the neurotoxic potential of annonaceous acetogenins in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neurotoxicity of annonaceous acetogenins?
Annonaceous acetogenins are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][2][3] This inhibition disrupts the electron transport chain, leading to a significant decrease in ATP production and ultimately causing neuronal cell death.[1][2][3][4] The primary toxicophore moieties responsible for this activity are a γ-butyrolactone and one or more tetrahydrofuran (THF) or tetrahydropyran (THP) rings.[1]
Q2: Which specific annonaceous acetogenin is of most concern for neurotoxicity?
Annonacin is the most studied and one of the most abundant acetogenins found in plants of the Annonaceae family, such as Annona muricata (soursop or graviola) and Asimina triloba (pawpaw).[2][5][6] It has been shown to be highly toxic to various types of neurons, including mesencephalic, striatal, and cortical neurons.[1][2][3][5][7][6] Its consumption has been linked to atypical parkinsonism.[1]
Q3: What are the observable effects of annonaceous acetogenin-induced neurotoxicity in vitro?
In cultured neurons, annonacin treatment leads to concentration-dependent cell loss.[2] Other observed effects include the redistribution of the microtubule-associated protein tau from the axon to the cell body, a pathological hallmark of tauopathies.[2][5][6] Additionally, a decrease in the neuronal specific marker microtubule-associated protein 2 (MAP2) immunoreactivity can be observed.[5][6]
Q4: Are crude extracts of Annonaceae plants also neurotoxic?
Yes, crude extracts from Annonaceae plants, such as the fruit pulp of pawpaw, have been shown to induce neurotoxicity in cultured neurons.[5][7][6] In some cases, the toxicity of the crude extract is enhanced compared to purified annonacin alone, suggesting the presence of other neurotoxic compounds or synergistic effects.[5][7][6]
Troubleshooting Guide
Issue 1: High variability in neurotoxicity assay results.
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Possible Cause 1: Inconsistent acetogenin concentration.
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Solution: Annonaceous acetogenins are lipophilic and can be challenging to dissolve and maintain in a homogenous suspension in aqueous culture media.[1] Ensure complete solubilization of the compound in a suitable vehicle (e.g., DMSO) before diluting it in the culture medium. It is crucial to vortex the stock solution and the final dilutions thoroughly. For crude extracts, ensure they are well-suspended; sonication may be required.[1]
-
-
Possible Cause 2: Fluctuation in cell culture conditions.
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Solution: Maintain consistent cell seeding density, differentiation state, and culture medium composition. Neurons in a low-glucose medium may be more susceptible to mitochondrial inhibitors.[8]
-
-
Possible Cause 3: Purity of the acetogenin.
Issue 2: No observable neurotoxicity at expected concentrations.
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Possible Cause 1: Insufficient incubation time.
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Possible Cause 2: Cell type resistance.
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Solution: Different neuronal cell types may exhibit varying sensitivities to acetogenins. Mesencephalic and striatal neurons have been reported to be highly sensitive.[3] If using a different cell type, consider performing a dose-response curve over a wider concentration range.
-
-
Possible Cause 3: Inactivation of the compound.
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Solution: Some compounds may be unstable in culture medium over long incubation periods. Consider refreshing the medium with a new dose of the acetogenin, especially for longer experiments.
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Issue 3: Difficulty in isolating and quantifying annonacin.
-
Possible Cause 1: Inefficient extraction method.
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Possible Cause 2: Inaccurate quantification.
Quantitative Data
Table 1: Neurotoxic Concentrations of Annonacin and Crude Extracts
| Compound/Extract | Cell Type | Assay | Endpoint | IC50 / Effective Concentration | Incubation Time | Reference |
| Purified Annonacin | Primary Rat Cortical Neurons | MTT | 50% cell death | 30.07 µg/mL | 48 hours | [7][6] |
| Crude Pawpaw (Asimina triloba) Fruit EtOAc Extract | Primary Rat Cortical Neurons | MTT | 50% cell death | 47.96 µg/mL | 48 hours | [7][6] |
| Annonacin | Cultured Striatal Neurons | Cell Count | Neuronal cell loss | Starting at 50 nM | 48 hours | [2] |
| Annonacin | Cultured Striatal Neurons | Immunocytochemistry (AD2) | Somatic tau accumulation | > 25 nM | 48 hours | [2] |
Table 2: Annonacin Concentration in Plant Material
| Plant | Part | Annonacin Concentration (mg/g) | Reference |
| Pawpaw (Asimina triloba) | Fruit Pulp | 0.0701 ± 0.0305 | [7][6] |
| Pawpaw (Asimina triloba) | Lyophilized Fruit Pulp | 7.72 | [9][10] |
Experimental Protocols
1. Assessment of Neurotoxicity using MTT Assay in Primary Rat Cortical Neurons
This protocol is adapted from studies assessing the neurotoxicity of annonacin and pawpaw fruit extract.[7][6]
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Cell Culture:
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Culture primary rat cortical neurons according to standard laboratory procedures.
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Plate neurons in 96-well plates at a suitable density.
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Allow neurons to differentiate and mature for a recommended period before treatment.
-
-
Treatment:
-
Prepare stock solutions of purified annonacin and crude ethyl acetate (EtOAc) extract of the plant material in DMSO.
-
Prepare serial dilutions of the stock solutions in the appropriate neuronal culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
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Replace the existing medium in the 96-well plates with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control for neurotoxicity if available.
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Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Following the 48-hour incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration that induces 50% cell death).
-
2. Extraction and Isolation of Annonacin from Plant Material
This protocol is a generalized procedure based on methodologies described in the literature.[7][6]
-
Extraction:
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Homogenize the plant material (e.g., fruit pulp) in methanol.
-
Perform a liquid-liquid partitioning of the methanol extract with ethyl acetate (EtOAc).
-
Collect and concentrate the EtOAc fraction, which will contain the lipophilic acetogenins.
-
-
Isolation:
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Perform column chromatography on the crude EtOAc extract using a silica gel column.
-
Elute the column with a gradient solvent system of increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing the compound of interest (annonacin).
-
Further purify the pooled fractions using additional chromatographic steps (e.g., preparative HPLC) as needed.
-
-
Identification and Quantification:
Visualizations
Caption: Signaling pathway of annonaceous acetogenin-induced neurotoxicity.
Caption: Experimental workflow for the isolation of annonaceous acetogenins.
Caption: Troubleshooting logic for high variability in neurotoxicity assays.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Annonacin, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ir.library.louisville.edu [ir.library.louisville.edu]
- 6. "Annonacin in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 7. Annonacin in Asimina triloba fruit: implication for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.umsl.edu [profiles.umsl.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Validation data for the quantification of the Annonaceous acetogenin annonacin in Rat brain by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Asiminacin for Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asiminacin. The information is designed to address specific issues that may be encountered during experiments aimed at enhancing its selectivity for cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent Annonaceous acetogenin that exhibits its cytotoxic effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2] This inhibition leads to a decrease in ATP production, induction of apoptosis (programmed cell death), and ultimately, cancer cell death.[1][3]
Q2: How selective is this compound for cancer cells over normal cells?
This compound has demonstrated notable selectivity for certain cancer cell lines, such as the HT-29 human colon cancer cell line, with extremely potent cytotoxicities (ED50 values as low as < 10⁻¹² µg/mL).[4] However, like many potent natural products, achieving a high therapeutic index (high toxicity to cancer cells and low toxicity to normal cells) is a key challenge. Research has shown that while some acetogenins are more potent in tumor cells, they can still affect normal cells. For instance, annonacin, a related acetogenin, was found to be more potent in HeLa (cervical cancer) and IGROV-1 (ovarian cancer) cells compared to non-tumoral HEK-293 (human embryonic kidney) cells.[5]
Q3: What are the main strategies to enhance the selectivity of this compound for cancer cells?
The primary strategies to improve the therapeutic window of this compound include:
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Targeted Drug Delivery Systems: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can improve its solubility and allow for targeted delivery to tumor sites, reducing systemic toxicity.[5][6]
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents can create synergistic effects, allowing for lower, less toxic doses of each compound while achieving a potent anticancer effect.[3][7]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound | This compound is highly lipophilic. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitates can lead to inconsistent dosing. Consider using a brief sonication step to aid dissolution. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding plates. Variations in cell number per well are a common source of error.[8] |
| Edge Effects in Microplates | Evaporation in the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification in the incubator. |
| Bubbles in Wells | Air bubbles can interfere with absorbance or fluorescence readings.[8] Be careful during pipetting to avoid introducing bubbles. If present, they can sometimes be removed with a sterile pipette tip. |
| Contamination | Microbial contamination can affect cell health and assay results. Regularly check cell cultures for any signs of contamination and practice good aseptic technique. |
Issue 2: Low Potency or No Effect Observed at Expected Concentrations
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | This compound, like many natural products, can be sensitive to light and temperature. Store stock solutions at -20°C or -80°C in amber vials. Avoid repeated freeze-thaw cycles. |
| Incorrect Dilution Series | This compound is potent at very low concentrations (pM to nM range). Double-check all calculations for serial dilutions. A simple calculation error can lead to concentrations that are too low to elicit a response. |
| Short Incubation Time | The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider extending the treatment time (e.g., from 24h to 48h or 72h). |
| Cell Line Resistance | The specific cancer cell line you are using may be less sensitive to this compound. It is advisable to test a panel of different cancer cell lines to identify those with the highest sensitivity. |
Issue 3: High Toxicity Observed in Normal (Non-Cancerous) Control Cells
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Concentration Too High | The concentration range being tested may be too high for achieving selectivity. Broaden the dose-response curve to include much lower concentrations to identify a potential therapeutic window. |
| Off-Target Effects | At higher concentrations, the risk of off-target effects increases, leading to toxicity in normal cells. This underscores the importance of strategies to lower the required effective dose. |
| Focus on Selectivity-Enhancing Strategies | If inherent selectivity is low, focus on implementing strategies like targeted drug delivery or synergistic combination therapies to improve the therapeutic index. |
Data Presentation
Table 1: Comparative IC₅₀ Values of Annonaceous Acetogenins in Different Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Reference |
| Annonacin | HeLa | ~1.2 | HEK-293 | >50 | [5] |
| Annonacin | IGROV-1 | ~2.5 | HEK-293 | >50 | [5] |
| Bullatacin | L1210 | <0.001 | - | - | [9] |
| Bullatacinone | L1210 | <0.001 | - | - | [9] |
Note: Data for this compound itself is limited in publicly available comparative studies. The table presents data for structurally similar acetogenins to provide a reference for expected potency.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol is a starting point and should be optimized for your specific cell line and experimental conditions.[10][11]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle controls (medium with the same percentage of DMSO) and positive controls (a known cytotoxic agent).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Preparation of this compound-Loaded Liposomes for Enhanced Delivery
This is a general protocol for creating a drug delivery system to potentially enhance selectivity.
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
-
Visualizations
Caption: this compound's mechanism of action leading to cancer cell death.
Caption: Workflow for assessing strategies to enhance this compound's selectivity.
References
- 1. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic interactions among flavonoids and acetogenins in Graviola (Annona muricata) leaves confer protection against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. mdpi.com [mdpi.com]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
Validating the Cytotoxic Effects of Asiminacin and its Analogs in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of Annonaceous acetogenins, focusing on Asiminacin and its closely related, highly potent analog, Bullatacin. Annonaceous acetogenins are a class of polyketide natural products isolated from plants of the Annonaceae family, such as the Pawpaw tree (Asimina triloba).[1] These compounds are renowned for their potent bioactivities, particularly their cytotoxic and antitumor effects, which are orders of magnitude more potent than some conventional chemotherapy drugs.[2] This guide synthesizes available experimental data to facilitate further research and development of this promising class of compounds.
Comparative Cytotoxicity Data
The primary mechanism of action for acetogenins like this compound is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1] This disruption of cellular energy production leads to ATP depletion and subsequent apoptotic cell death.
While direct comparative data for this compound across a wide range of cancer cell lines is limited in publicly accessible literature, extensive research on the closely related acetogenin, Bullatacin, provides a strong representative model for the class. This compound itself has demonstrated exceptionally high potency, with ED50 (Effective Dose, 50%) values reported as low as < 10⁻¹² µg/mL against the HT-29 human colon cancer cell line.[1]
The following table summarizes the 50% inhibitory concentration (IC50) values for Bullatacin against a panel of human cancer cell lines, showcasing its broad-spectrum cytotoxic activity.
| Cancer Type | Cell Line | Bullatacin IC50 (µM) | Reference |
| Lung Cancer | A549 | ~4.0 - 7.0 | [3] |
| Cervical Cancer | HeLa | ~2.0 | [3] |
| Liver Cancer | HepG2 | ~2.5 - 3.0 | [3] |
Note: The IC50 values for Bullatacin are derived from studies on glycosylated derivatives, which retain comparable potency to the parent compound. The values represent the potency range observed.[3]
Key Signaling Pathway: Mitochondrial Apoptosis Induction
This compound and related acetogenins execute their cytotoxic effects primarily by targeting mitochondrial function. By inhibiting Complex I of the electron transport chain, they trigger a cascade of events culminating in programmed cell death, or apoptosis.
Caption: Mechanism of this compound-induced apoptosis via Complex I inhibition.
Experimental Protocols
The evaluation of cytotoxicity for compounds like this compound is commonly performed using colorimetric assays that measure cell metabolic activity. The MTT assay is a standard and widely accepted method.
Protocol: MTT Cell Viability Assay
1. Principle: This assay measures the activity of mitochondrial succinate dehydrogenase in living cells. The enzyme reduces the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
2. Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or other test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells (medium only) as a negative control and a vehicle control (medium with the highest concentration of DMSO used). Incubate for the desired treatment period (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well. Gently shake the plate for 10-15 minutes to fully dissolve the crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
References
- 1. Asimin, this compound, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Asiminacin vs. Bullatacin: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
Annonaceous acetogenins, a class of potent bioactive compounds isolated from plants of the Annonaceae family, have garnered significant attention for their profound cytotoxic and antitumor properties. Among the most promising of these are asiminacin and bullatacin. This guide provides a comparative analysis of their cytotoxic effects, supported by experimental data and detailed methodologies, to aid researchers in the evaluation of these compounds for potential therapeutic applications.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity of this compound and bullatacin against various human cancer cell lines, as reported in the scientific literature. It is important to note that the data are collated from different studies, and direct comparison of absolute values should be made with consideration for potential variations in experimental conditions.
| Compound | Cell Line | Assay Type | IC50 / ED50 | Source |
| This compound | HT-29 (Colon) | Not Specified | < 10⁻¹² µg/mL (ED50) | [1][2] |
| Bullatacin | HT-29 (Colon) | CCK-8 | ~7 nM (~0.0044 µg/mL) (IC50) | [3] |
| MCF-7/wt (Breast) | Not Specified | 5 x 10⁻² µg/mL (IC50) | [4] | |
| MCF-7/Adr (Breast, Multidrug-Resistant) | Not Specified | > 1 µg/mL (IC50) | [4] | |
| SW480 (Colon) | CCK-8 | ~10 nM (~0.0063 µg/mL) (IC50) | [3] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. ED50 (Effective Dose 50) is the dose that produces 50% of the maximal response. The values for this compound are reported as ED50, while those for bullatacin are IC50.
Experimental Protocols
A standard method for evaluating the cytotoxicity of compounds like this compound and bullatacin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[5]
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and bullatacin in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of each compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of DMSO used for the compounds) and untreated controls (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[5]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm or higher to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound and bullatacin using the MTT assay.
Mechanism of Action: Signaling Pathway
Annonaceous acetogenins, including this compound and bullatacin, exert their cytotoxic effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] This leads to a cascade of events culminating in cell death.
Caption: Signaling pathway for cytotoxicity induced by this compound and bullatacin via mitochondrial inhibition.
References
- 1. Asimin, this compound, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asimin, this compound, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba. | Semantic Scholar [semanticscholar.org]
- 3. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
Cross-validation of Asiminacin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Asiminacin, a potent Annonaceous acetogenin, and other mitochondrial Complex I inhibitors. Through a review of existing experimental data, this document aims to cross-validate the mechanism of action of this compound and objectively compare its performance against alternative compounds.
Introduction to this compound and Mitochondrial Complex I Inhibition
This compound, derived from the Pawpaw tree (Asimina triloba), is a member of the Annonaceous acetogenin family of natural products. These compounds are characterized by their potent cytotoxic and antitumor activities. The primary mechanism of action for this compound and other related acetogenins is the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain.[1][2]
Inhibition of Complex I disrupts cellular respiration, leading to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and subsequent induction of apoptotic cell death. This targeted disruption of mitochondrial function makes Complex I inhibitors a compelling class of compounds for cancer therapy.
Comparative Analysis of Cytotoxicity
To objectively assess the potency of this compound, its cytotoxic activity is compared with other well-known mitochondrial Complex I inhibitors: Rotenone, a classic botanical insecticide and research tool, and Metformin, a widely used antidiabetic drug that also exhibits anticancer properties through mild and transient Complex I inhibition.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HT-29 (Colon) | < 10⁻¹² µg/mL | [1][2] |
| Rotenone | MG-63 (Osteosarcoma) | 0.02 µM | [3] |
| U2OS (Osteosarcoma) | 1.09 µM | [3] | |
| 143B (Osteosarcoma) | 1.35 µM | [3] | |
| MCF-7 (Breast) | 5.72 µM | [4] | |
| A549 (Lung) | 0.11 µM | [4] | |
| HCT116 (Colon) | 8.86 µM | [4] | |
| Metformin | HCT116 (Colon) | 2.9 mM (72h) | [2] |
| SW620 (Colon) | 1.4 mM (48h) | [2] | |
| MDA-MB-231 (Breast) | 51.4 mM | [5] | |
| A549 (Lung) | 5 mM (48h) | [6] |
Note: The exceptionally low IC50 value for this compound in HT-29 cells highlights its potent cytotoxic nature. Direct comparative studies of this compound across a broader range of cell lines are needed for a more comprehensive assessment.
Signaling Pathways and Downstream Effects
The inhibition of mitochondrial Complex I by this compound and its counterparts triggers a cascade of downstream signaling events culminating in cell death.
Figure 1. Signaling pathway initiated by mitochondrial Complex I inhibition.
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, which can be quantified spectrophotometrically.[7][8]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., this compound, Rotenone, Metformin) for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (0.5 mg/mL final concentration) or XTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]
-
If using MTT, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Figure 2. Workflow for MTT/XTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[9][10]
Protocol:
-
Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Mitochondrial Membrane Potential Assay (JC-1/TMRM Staining)
Objective: To measure changes in the mitochondrial membrane potential (ΔΨm).
Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[11][12][13] TMRM is another cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[14]
Protocol:
-
Treat cells with the test compound.
-
Incubate the cells with JC-1 (e.g., 2.5 µg/mL) or TMRM (e.g., 100 nM) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy. For JC-1, measure both green (e.g., FL1 channel) and red (e.g., FL2 channel) fluorescence.
Conclusion
This compound is a highly potent inhibitor of mitochondrial Complex I, exhibiting significant cytotoxic effects against cancer cells. The available data, when compared with other Complex I inhibitors like Rotenone and Metformin, supports its proposed mechanism of action. To further solidify these findings and to fully elucidate the therapeutic potential of this compound, direct comparative studies across a panel of cancer cell lines are warranted. The experimental protocols provided in this guide offer a standardized framework for conducting such cross-validation studies. Future research should focus on generating comprehensive quantitative data on the downstream effects of this compound, including apoptosis induction and changes in mitochondrial membrane potential, in direct comparison to other relevant compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group-Modified Rotenone Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
Asiminacin vs. Conventional Chemotherapy: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Asiminacin, a potent Annonaceous acetogenin, with conventional chemotherapy drugs. The information is compiled from preclinical data, highlighting the potential of this natural compound in cancer therapy. Due to the limited availability of direct comparative studies, this analysis synthesizes data from multiple sources.
Executive Summary
This compound, derived from the Pawpaw tree (Asimina triloba), is a potent inhibitor of the mitochondrial complex I, a critical component of the electron transport chain. This mechanism leads to a profound depletion of ATP in cancer cells, ultimately inducing apoptosis. Preclinical studies demonstrate that this compound and related Annonaceous acetogenins exhibit exceptionally high cytotoxicity against a range of cancer cell lines, in some cases reported to be thousands of times more potent than conventional drugs like doxorubicin. However, the lack of clinical trial data for this compound means its therapeutic potential in humans is yet to be determined. This guide presents the available preclinical data to offer a comparative perspective on its efficacy.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values for this compound, its analogues (Asimicin and Bullatacin), and conventional chemotherapy drugs against various cancer cell lines. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Cytotoxicity of this compound and Analogues
| Compound | Cell Line | Cancer Type | ED50 (µg/mL) |
| This compound | HT-29 | Colon | < 1 x 10-12[1] |
| Asimicin | HT-29 | Colon | 3.3 x 10-11 |
| A-549 | Lung | 8 x 10-9 | |
| MCF-7 | Breast | < 1 x 10-12 | |
| Bullatacin | A-549 | Lung | < 1 x 10-12 |
| MCF-7 | Breast | < 1 x 10-12 |
Table 2: Comparative Cytotoxicity (IC50/ED50 in µM) - Estimated
| Compound | HT-29 (Colon) | MCF-7 (Breast) | A-549 (Lung) |
| This compound/Analogues (estimated) | < 0.000001 | < 0.000001 | ~0.01 |
| Doxorubicin | ~0.1 - 1 | ~0.5 - 5 | ~0.1 - 1 |
| Cisplatin | ~1 - 10 | ~1 - 10 | ~1 - 10 |
| Paclitaxel | ~0.01 - 0.1 | ~0.001 - 0.01 | ~0.001 - 0.01 |
Note: The values for conventional chemotherapy drugs are approximate ranges gathered from multiple literature sources for comparative purposes. The values for this compound and its analogues are converted from µg/mL to µM for a more direct comparison, assuming an average molecular weight of ~600 g/mol .
Experimental Protocols
The in vitro cytotoxicity data presented above is primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., HT-29, MCF-7, A-549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2][3]
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (this compound or conventional chemotherapy drug) and incubated for a specified period (typically 48-72 hours).[2][3]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.[2][3]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals formed by viable cells.[2][3]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated using a suitable statistical software.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound in cancer cells.
References
- 1. Asimin, this compound, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
For researchers, scientists, and drug development professionals, Annonaceous acetogenins represent a compelling class of natural products with potent cytotoxic and antitumor activities. At the forefront of this class is Asiminacin, a promising candidate for novel anticancer therapies. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its analogs, supported by experimental data, detailed protocols, and visual workflows to facilitate further research and development in this critical area.
The potent biological effects of acetogenins are primarily attributed to their inhibition of the mitochondrial respiratory chain's Complex I (NADH:ubiquiquinone oxidoreductase).[1][2][3][4][5] This disruption of cellular energy production preferentially affects cancer cells, which have a high energy demand, leading to apoptosis.[6][7] The unique chemical architecture of these molecules, characterized by a long aliphatic chain, one or more tetrahydrofuran (THF) rings, and a terminal α,β-unsaturated γ-lactone ring, is pivotal to their bioactivity.[7] Variations in these structural features significantly influence their cytotoxic potency and selectivity.
Comparative Cytotoxicity of this compound and Related Acetogenins
The cytotoxic efficacy of acetogenins is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater activity. The following table summarizes the IC50 values of this compound and several other prominent acetogenins against a panel of human cancer cell lines.
| Compound | Number of THF Rings | Adjacency | Cancer Cell Line | IC50 (µM) |
| This compound | 2 | Adjacent | HT-29 (Colon) | Data not available in a directly comparable format |
| A549 (Lung) | Data not available in a directly comparable format | |||
| MCF-7 (Breast) | Data not available in a directly comparable format | |||
| Bullatacin | 2 | Adjacent | MCF-7 (Breast) | ~0.0004 |
| HT-29 (Colon) | ~0.0001 | |||
| A549 (Lung) | ~0.0003 | |||
| Rolliniastatin-1 | 2 | Adjacent | SW480 (Colon) | 0.00032 |
| Rolliniastatin-2 (Bullatacin) | 2 | Adjacent | SW480 (Colon) | 0.00003 |
| Squamocin | 2 | Adjacent | U-937 (Lymphoma) | ~6.5 |
| THP-1 (Leukemia) | ~8.7 | |||
| NCI-H460 (Lung) | ~21.3 | |||
| COLO 205 (Colon) | ~16.2 | |||
| Annonacin | 1 | - | U-937 (Lymphoma) | ~5.8 |
| THP-1 (Leukemia) | ~6.2 | |||
| NCI-H460 (Lung) | >166.7 | |||
| COLO 205 (Colon) | >166.7 |
Note: IC50 values have been converted to µM for comparison where original data was provided in µg/mL. Direct comparison can be challenging due to variations in experimental conditions across different studies.
Key Structure-Activity Relationships
The extensive research on acetogenins has illuminated several key structural features that govern their cytotoxic potency:
-
Number and Adjacency of THF Rings: Generally, acetogenins with two adjacent THF rings, such as Bullatacin, exhibit the highest potency.[8] Mono-THF acetogenins, like Annonacin, tend to be less active, while those with non-adjacent bis-THF rings often show intermediate activity.[9] In vivo studies have also supported that adjacent bis-THF acetogenins demonstrate higher antitumor activity.[8]
-
Stereochemistry of the THF Rings: The stereochemical arrangement of the substituents on the THF rings plays a crucial role in bioactivity. For instance, a threo-trans-threo-trans-erythro configuration in the bis-THF core has been associated with enhanced cytotoxicity.
-
Position of Hydroxyl Groups: The presence and location of hydroxyl groups along the aliphatic chain can influence activity. A free hydroxyl group at the C-4 position appears to increase the cytotoxicity of some acetogenins.
-
The α,β-Unsaturated γ-Lactone Ring: This terminal moiety is essential for the biological activity of acetogenins. It is believed to act as a Michael acceptor, forming covalent bonds with nucleophilic residues in the target enzyme, Complex I.[3]
-
Length of the Aliphatic Chain: The length of the hydrocarbon chain connecting the THF rings to the lactone also modulates activity, likely by influencing the molecule's ability to span the binding site within Complex I.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for the key assays used to evaluate acetogenins are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the acetogenin compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mitochondrial Complex I Inhibition Assay
This assay measures the activity of Complex I by monitoring the oxidation of NADH.
Principle: The activity of Complex I is determined by measuring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The specificity of the inhibition is confirmed by comparing the activity in the presence and absence of a known Complex I inhibitor, such as rotenone.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using differential centrifugation.
-
Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing the isolated mitochondria (20-50 µg of protein).
-
Inhibitor Incubation: Add the acetogenin compound at the desired concentration and incubate for a few minutes at room temperature. For the control, add the vehicle solvent. To determine the rotenone-insensitive activity, add rotenone (e.g., 2 µM) to a separate set of wells.
-
Reaction Initiation: Initiate the reaction by adding NADH to a final concentration of 100-200 µM.
-
Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5 minutes) using a spectrophotometer or microplate reader.
-
Data Analysis: Calculate the rate of NADH oxidation (the change in absorbance per minute). The Complex I-specific activity is the difference between the total activity and the rotenone-insensitive activity. The inhibitory effect of the acetogenin is expressed as the percentage of inhibition relative to the control.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of Annonaceous acetogenins leading to apoptosis in cancer cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the mitochondrial Complex I inhibition assay.
Conclusion and Future Directions
This compound and its related acetogenins continue to be a fertile ground for the discovery of novel anticancer agents. The structure-activity relationships highlighted in this guide underscore the importance of specific structural motifs for potent and selective cytotoxicity. The provided experimental protocols and visual workflows are intended to serve as a practical resource for researchers aiming to further investigate these fascinating natural products. Future research should focus on synthesizing novel analogs with improved pharmacological profiles, conducting comprehensive in vivo studies to validate the in vitro findings, and further elucidating the molecular interactions between acetogenins and their target, mitochondrial Complex I. Through a multidisciplinary approach that combines natural product chemistry, pharmacology, and molecular biology, the full therapeutic potential of this compound and its congeners can be realized.
References
- 1. Cryo-electron microscopy reveals how acetogenins inhibit mitochondrial respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design syntheses and mitochondrial complex I inhibitory activity of novel acetogenin mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective action of acetogenin mitochondrial complex I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and inhibitory activity of ubiquinone-acetogenin hybrid inhibitor with bovine mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity and toxicity relationship of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsciences.com [ijsciences.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Acetogenin Content in Asimina triloba Cultivars: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the acetogenin content, with a focus on asiminacin and related compounds, in various cultivars of Asimina triloba (the North American pawpaw). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. While direct comparative studies quantifying this compound across a wide range of cultivars are limited in publicly available literature, this guide synthesizes the existing data on major acetogenins, outlines experimental protocols for their analysis, and illustrates their mechanism of action.
Annonaceous acetogenins are a class of potent bioactive compounds found in the Annonaceae family, to which Asimina triloba belongs. These long-chain fatty acid derivatives are known for their cytotoxic, antitumor, pesticidal, and antimicrobial properties.[1] this compound is one of many such compounds isolated from pawpaw. Research has shown that the concentration and composition of acetogenins can vary between different cultivars, plant tissues, and with seasonal changes.[2]
Quantitative Comparison of Acetogenin Content
| Acetogenin | Cultivar(s) | Plant Part | Concentration (mg/g dry weight) | Source |
| Annonacin | Not Specified | Lyophilized Fruit Pulp | 7.72 | [3][4] |
| Squamocin | Not Specified | Lyophilized Fruit Pulp | 0.162 | [3][4] |
| Annonacin | Not Specified | Fruit Pulp | 0.07 (approx. 0.304 on dry weight basis) | [5][6] |
Qualitative studies have identified the presence of prominent acetogenins in several cultivars. One study using HPLC-MS analysis identified asimicin, bullatacin, and bullatalicin in the ripe fruit pulp of the 'Mitchell', 'Overleese', 'NC-1', 'Zimmerman', 'Wells', and 'Sunflower' cultivars.[1][7][8][9] Another study assessed the total acetogenin activity using a brine shrimp bioassay on 'Sunflower', 'Hi 7-5', 'Hi 1-4', 'Hi 1-14', 'Haz 1', 'Haz 1.9', and 'Haz 2' cultivars, though it did not quantify individual compounds.[10]
Experimental Protocols
The following are detailed methodologies for the extraction and quantification of acetogenins from Asimina triloba tissues, based on established research.
Extraction of Acetogenins
a) High-Temperature/Pressure Methanolic Extraction (for LC-MS analysis) [3][4]
-
Sample Preparation: Lyophilize (freeze-dry) the pawpaw fruit pulp to remove water.
-
Extraction: Place the lyophilized sample into a sealed extraction vessel. Add dry methanol to the vessel.
-
Extraction Conditions: Heat the sealed container to 100 °C at a pressure of 10 MPa.
-
Collection: After extraction, cool the vessel and collect the methanolic extract containing the acetogenins.
b) Soxhlet Extraction [11]
-
Sample Preparation: Dry the pawpaw fruit flesh or seeds.
-
Extraction: Place the dried and ground plant material into a thimble within a Soxhlet apparatus.
-
Solvent: Use ethanol as the extraction solvent.
-
Procedure: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample, extracting the acetogenins. The process is run for a sufficient duration to ensure complete extraction.
-
Concentration: After extraction, the solvent is typically removed using a rotary evaporator to concentrate the acetogenin extract.
Quantification of Acetogenins
a) Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) [3][4]
-
Chromatographic Separation: Inject the extracted sample into a liquid chromatography system equipped with a suitable column (e.g., a C18 column) to separate the different acetogenin compounds. A gradient elution with solvents such as water and acetonitrile, often with formic acid, is typically used.
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a high-resolution mass spectrometer.
-
Ionization: Use a suitable ionization source, such as electrospray ionization (ESI), in positive ion mode.
-
Data Acquisition: Monitor for the specific mass-to-charge ratios (m/z) of the target acetogenins (e.g., for annonacin and squamocin).
-
Quantification: Create a calibration curve using pure analytical standards of the acetogenins of interest. Compare the peak areas of the acetogenins in the sample to the calibration curve to determine their concentrations.
Mandatory Visualizations
Experimental Workflow for Acetogenin Analysis
Caption: Experimental workflow for the extraction and quantification of acetogenins.
Signaling Pathway: Mechanism of Action of Acetogenins
Caption: Mechanism of action of annonaceous acetogenins via inhibition of mitochondrial Complex I.
References
- 1. Identification of annonaceous acetogenins in the ripe fruit of the North American pawpaw ( Asimina triloba ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Food Science and Preservation [ekosfop.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Annonacin in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 6. Annonacin in Asimina triloba fruit: implication for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Murray State's Digital Commons - Posters-at-the-Capitol: Acetogenin Activity Levels in the Ripe Fruit of Seven Pawpaw [Asimina triloba (L.) Dunal] Varieties as Determined by the Brine Shrimp Test [digitalcommons.murraystate.edu]
- 11. westmont.edu [westmont.edu]
A Comparative Analysis of Asiminacin's Pesticidal Efficacy Against Leading Natural Pesticides
For Immediate Release: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of Asiminacin, a potent Annonaceous acetogenin, benchmarked against established natural pesticides including Rotenone, Pyrethrum, and Azadirachtin (the primary active compound in Neem Oil). This document synthesizes available data on their mechanisms of action, comparative toxicity, and the standardized protocols for efficacy evaluation.
Comparative Efficacy: A Quantitative Overview
The direct comparison of pesticidal potency is often challenged by variations in experimental conditions, target species, and formulations. The following table summarizes reported Lethal Concentration (LC50) values for this compound's class of compounds and other prominent natural pesticides. LC50 represents the concentration of a pesticide required to kill 50% of a test population and is a standard metric for toxicity.[1] Lower LC50 values indicate higher toxicity.
| Pesticide (Active Compound) | Compound Class | Target Pest(s) | LC50 Value(s) | Exposure Time | Source / Notes |
| Annonaceous Acetogenins (e.g., this compound, Rolliniastatin-2) | Acetogenin | Spodoptera frugiperda (Fall Armyworm) | 100 µg/g (diet) | Not Specified | Rolliniastatin-2 caused 100% mortality.[2] |
| Rotenone | Isoflavonoid | Lepomis macrochirus (Bluegill sunfish) | 155 ppb | 96 hours | Used as a piscicide; data highlights broad toxicity.[3] |
| Pyrethrum (Pyrethrins) | Pyrethroid | Various | Varies widely by formulation and pest. | N/A | Known for rapid knockdown but fast degradation.[4] |
| Azadirachtin (from Neem Oil) | Limonoid | Plutella xylostella (Diamondback Moth) | 0.37 µg/ml (3rd instar larvae) | 72 hours | Data from a "choice test" bioassay.[5] |
| Azadirachtin (from Neem Oil) | Limonoid | Cryptolestes ferrugineus (Stored-Product Beetle) | 18.8 ppm | 6 weeks | Demonstrates efficacy against stored-product pests.[6] |
| Azadirachtin (from Neem Oil) | Limonoid | Spodoptera frugiperda (Fall Armyworm) | 0.68% (Neem Seed Oil Extract) | 12 hours | Highlights variability based on extract source.[7][8] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing methodologies, formulations, and target organisms. It serves to provide a general reference for relative potency.
Mechanisms of Action: Different Pathways to Toxicity
The selected natural pesticides operate through distinct biochemical pathways, a critical consideration for managing resistance and understanding non-target effects. This compound and Rotenone share a common target, while Pyrethrum and Azadirachtin have unique modes of action.
-
This compound and Rotenone (Mitochondrial Complex I Inhibitors): Both this compound, as an Annonaceous acetogenin, and Rotenone disrupt cellular respiration. They function by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[9][10][11] This blockage prevents ATP production, leading to cellular energy depletion, oxidative stress, and ultimately, cell death.[9][10]
-
Pyrethrum (Nervous System Modulator): The active components, pyrethrins, are neurotoxins that target the voltage-gated sodium channels in nerve cells.[12][13][14][15] They bind to the open channels, preventing them from closing.[12][15] This leads to a continuous flow of sodium ions, causing persistent membrane depolarization, uncontrolled nerve firing, paralysis, and rapid "knock-down" of the insect.[12][15]
-
Azadirachtin (Multi-modal Insect Growth Regulator): Azadirachtin, derived from the neem tree, does not cause immediate death but disrupts multiple physiological processes.[16][17][18] Its primary modes of action include:
The following diagram illustrates the distinct primary targets of these pesticidal compounds.
Caption: Comparative Mechanisms of Action for Natural Pesticides.
Standardized Experimental Protocol for Efficacy Evaluation
To ensure reproducible and comparable data, a standardized bioassay protocol is essential. The following outlines a general workflow for assessing the toxicity of a pesticidal compound against a target insect species using a diet incorporation or residual film method.
Objective: To determine the median lethal concentration (LC50) of a test compound.
Materials:
-
Target pest species (e.g., larvae of Spodoptera frugiperda).
-
Test compound (e.g., this compound) and comparator compounds.
-
Solvent (e.g., acetone, ethanol, or water with surfactant).
-
Artificial diet or petri dishes/vials for residual film application.
-
Multi-well plates or individual rearing containers.
-
Controlled environment chamber (temperature, humidity, photoperiod).
-
Statistical software for probit analysis.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in an appropriate solvent.
-
Serial Dilutions: Create a series of dilutions from the stock solution to establish a range of 5-7 test concentrations. A control group using only the solvent must be included.
-
Application of Compound:
-
Diet Incorporation: Mix the dilutions thoroughly into the liquid artificial diet before it solidifies. Dispense the treated diet into rearing containers.
-
Residual Film Method: Apply a set volume of each dilution to the inner surface of a petri dish or glass vial. Allow the solvent to evaporate completely, leaving a uniform film of the compound.
-
-
Insect Infestation: Introduce a predetermined number of test insects (e.g., 10-20 larvae of a specific instar) into each container. Ensure each concentration and the control are replicated 3-5 times.
-
Incubation: Place all containers in a controlled environment chamber under optimal conditions for the target pest.
-
Data Collection: Assess and record insect mortality at predetermined intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to move when prodded.
-
Data Analysis: Correct mortality data for control mortality using Abbott's formula. Perform probit analysis on the corrected data to calculate the LC50 value, 95% confidence limits, and slope of the dose-response curve.
The following diagram provides a visual representation of this experimental workflow.
Caption: Standardized Workflow for Pesticidal Bioassay.
Conclusion
This compound and other Annonaceous acetogenins represent a promising class of natural pesticides, distinguished by their potent inhibition of mitochondrial Complex I. This mechanism, shared with Rotenone, is fundamentally different from the neurotoxic action of Pyrethrum and the growth-regulating effects of Azadirachtin. The high toxicity demonstrated by related acetogenins against agricultural pests like Spodoptera frugiperda underscores the potential of this compound for development. Further research employing standardized bioassays is critical to precisely quantify its efficacy against a broader range of pests and to establish a comprehensive toxicological profile, paving the way for its potential application in integrated pest management programs.
References
- 1. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]
- 2. Insecticidal Activity of Annonaceous Acetogenins and Their Derivatives on Spodoptera frugiperda Smith (Lepidoptera: Noctuidae) - Journal of Agricultural Chemistry and Environment - SCIRP [scirp.org]
- 3. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 4. m.youtube.com [m.youtube.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. researchgate.net [researchgate.net]
- 7. Lethal, Sublethal and Antifeedant Effects of Azadirachtin on Some Major Insect-pests: A Review [arccjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Rotenone - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Azadirachtin - Wikipedia [en.wikipedia.org]
- 17. ozonebiotech.com [ozonebiotech.com]
- 18. Azadirachtin Insecticide | The Power of the Flower [poweroftheflower.com]
- 19. globalgarden.co [globalgarden.co]
- 20. International Research Journal of Biological Sciences : Mode of action of Azadirachtin: A natural insecticide - ISCA [isca.me]
A Guide to the Reproducibility of Asiminacin Extraction and Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
Asiminacin, a member of the annonaceous acetogenin family of natural products found in the pawpaw tree (Asimina triloba), has garnered significant interest for its potent cytotoxic and pesticidal activities. However, the translation of this potential from the laboratory to clinical or commercial applications hinges on the reproducible extraction of this compound and the consistent assessment of its biological activity. This guide provides a comparative overview of common extraction methods and bioactivity assays, highlighting key considerations for reproducibility and offering standardized protocols to aid researchers in this field.
Comparison of this compound Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen method and solvent system. The selection of the plant part is also crucial, with studies indicating that small twigs, unripe fruits, seeds, and bark are potent sources of acetogenins.[1] A comparative analysis of common extraction techniques is presented below, although direct quantitative comparisons of this compound yield and purity across all methods in a single study are limited in the current literature.
Data on Extraction Yields
| Plant Part | Extraction Method | Solvent | Yield | Reference |
| Leaves | 80% Methanol Extraction | 80% Methanol | 15.38% of dry weight | [2] |
| Twigs | 80% Methanol Extraction | 80% Methanol | 3.97% of dry weight | [2] |
| Fruit (dried) | Soxhlet Extraction | 100% Ethanol | Not specified in percentage, but yielded detectable this compound | [3] |
| Unripe Fruit | Solvent Extraction | 95% Ethanol | Highest total phenolic and flavonoid content compared to other solvents | [4] |
Key Considerations for Reproducibility in Extraction:
-
Plant Material: The geographical origin, harvest time, and specific cultivar of Asimina triloba can significantly influence the concentration and profile of acetogenins.
-
Solvent Choice: The polarity of the solvent is a critical factor. While ethanol and methanol are commonly used, the optimal solvent system may vary depending on the target acetogenin and the presence of other phytochemicals.[4]
-
Extraction Technique: Maceration is simple but can be time-consuming and may result in lower yields compared to more advanced methods like Soxhlet extraction and Ultrasound-Assisted Extraction (UAE).[5][6] UAE offers the advantages of shorter extraction times, reduced solvent consumption, and potentially higher yields.[6][7]
Experimental Protocols for this compound Extraction
To facilitate reproducibility, detailed protocols for three common extraction methods are provided below.
Maceration Protocol
Maceration is a simple and widely used method for natural product extraction.
-
Preparation: Air-dry and grind the desired plant material (e.g., seeds, twigs) to a coarse powder.
-
Extraction: Place the powdered material in a sealed container with a suitable solvent (e.g., 80% methanol or 95% ethanol) at a solid-to-solvent ratio of 1:10 (w/v).
-
Incubation: Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that can provide higher yields than maceration.
-
Preparation: Place the dried and powdered plant material in a cellulose thimble.
-
Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Fill a round-bottom flask with the extraction solvent (e.g., ethanol) and attach it to the extractor. Connect a condenser to the top of the extractor.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, extracting the desired compounds. Once the solvent level in the chamber reaches the top of the siphon arm, the extract is siphoned back into the flask.
-
Duration: Continue the extraction for several hours (e.g., 6-24 hours) until the solvent in the siphon tube runs clear.
-
Concentration: Concentrate the extract by evaporating the solvent.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.
-
Preparation: Mix the powdered plant material with the chosen solvent in a flask.
-
Ultrasonication: Immerse the flask in an ultrasonic bath or use an ultrasonic probe.
-
Parameters: Set the desired temperature (e.g., 40-50°C) and sonication time (e.g., 30-60 minutes).
-
Filtration and Concentration: After sonication, filter and concentrate the extract as described for maceration.
Bioactivity-Guided Fractionation Workflow
To isolate this compound and other bioactive acetogenins, a bioassay-guided fractionation approach is often employed. This iterative process involves separating the crude extract into fractions and testing the biological activity of each fraction to identify the most potent ones for further purification.
Caption: Bioassay-guided fractionation workflow for the isolation of this compound.
Comparison of this compound Bioactivity Assays
The most commonly reported bioactivity of this compound and other acetogenins is their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.
Reported IC50 Values for this compound and Related Acetogenins
| Compound | Cell Line | IC50 Value | Reference |
| Asimin | HT-29 (Colon Cancer) | < 10⁻¹² µg/mL | [8] |
| This compound | HT-29 (Colon Cancer) | < 10⁻¹² µg/mL | [8] |
| Asiminecin | HT-29 (Colon Cancer) | < 10⁻¹² µg/mL | [8] |
| Annonacin | AGS (Gastric Cancer) | ~5% viability at 400 µM | [2] |
| Annonacin | HeLa (Cervical Cancer) | Lower viability than aromin | [2] |
Key Considerations for Reproducibility in Bioactivity Assays:
-
Cell Line Authentication: Use authenticated cell lines to ensure consistency and avoid cross-contamination.
-
Assay Protocol Standardization: Adhere to a standardized protocol, including cell seeding density, drug exposure time, and reagent concentrations.
-
Data Analysis: Utilize a consistent method for calculating IC50 values, typically involving a dose-response curve fitting.
-
Inter- and Intra-Assay Variability: Perform replicate experiments and include positive and negative controls to assess the variability of the assay.
Experimental Protocol for MTT Cytotoxicity Assay
This protocol provides a standardized method for assessing the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway of Annonaceous Acetogenins
Annonaceous acetogenins, including this compound, are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to cellular energy depletion and ultimately, apoptosis (programmed cell death).
Caption: Simplified signaling pathway of this compound's cytotoxic effect.
By adhering to standardized protocols and considering the factors influencing reproducibility, researchers can generate more reliable and comparable data on the extraction and bioactivity of this compound, thereby accelerating its potential development as a therapeutic or pesticidal agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetogenin content of pawpaw (Asimina triloba [L.] Dunal) extract and antiproliferative activity of acetogenins against gastric (AGS) and cervical (HeLa) cancer cells -Food Science and Preservation | Korea Science [koreascience.kr]
- 3. westmont.edu [westmont.edu]
- 4. Phenolic Profiles, Antioxidant and Antimicrobial Activities of Pawpaw Pulp (Asimina triloba [L.] Dunal) at Different Ripening Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greenpharmacy.info [greenpharmacy.info]
- 6. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asimin, this compound, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Asiminacin: A Guide for Laboratory Professionals
Effective management and disposal of Asiminacin, a potent cytotoxic acetogenin, are critical for ensuring laboratory safety and environmental protection. Due to its high toxicity, standardized procedures for handling and waste disposal must be rigorously followed. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage this compound waste streams.
This compound Waste Management Summary
All materials contaminated with this compound must be treated as hazardous cytotoxic waste. This includes pure compound, solutions, contaminated labware, and personal protective equipment (PPE).
| Waste Type | Container | Disposal Route |
| Solid Waste | Labeled, leak-proof, puncture-resistant container with a purple lid (for cytotoxic waste). | Incineration via a licensed hazardous waste disposal service. |
| (e.g., contaminated gloves, wipes, pipette tips, vials) | ||
| Liquid Waste | Labeled, sealed, shatter-resistant container (e.g., glass or compatible plastic). | Collection by a licensed hazardous waste disposal service for incineration. |
| (e.g., unused solutions, solvent rinses) | ||
| Sharps | Labeled, puncture-proof sharps container with a purple lid. | Incineration via a licensed hazardous waste disposal service. |
| (e.g., needles, contaminated glass) |
Step-by-Step Disposal Protocol for this compound
The following procedures provide a framework for the safe disposal of this compound from the point of generation to final disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles, and two pairs of nitrile gloves.
-
For procedures with a risk of aerosol generation, work within a certified chemical fume hood.
2. Waste Segregation at the Point of Generation:
-
Immediately segregate all this compound-contaminated waste into designated, clearly labeled cytotoxic waste containers.
-
Do not mix this compound waste with non-hazardous or other types of chemical waste.
3. Solid Waste Disposal:
-
Place all contaminated solid materials, such as gloves, bench paper, and disposable labware, into a designated, leak-proof container lined with a purple bag and marked with the cytotoxic waste symbol.
-
Ensure the container is kept closed when not in use.
4. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound, including experimental solutions and solvent rinses, in a dedicated, sealed, and shatter-resistant container.
-
The container must be clearly labeled as "Hazardous Waste: this compound, Cytotoxic."
-
Do not pour any this compound-containing liquid down the drain.
5. Decontamination of Work Surfaces and Equipment:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
Use a suitable decontamination solution (e.g., a high-pH solution, if compatible with the materials) followed by a thorough rinse with a solvent known to dissolve this compound, such as ethanol or methanol.
-
Collect all cleaning materials, including wipes and rinsate, as cytotoxic waste.
6. Final Packaging and Labeling for Disposal:
-
Once waste containers are three-quarters full, securely seal them.[2]
-
Ensure all containers are properly labeled with the contents, associated hazards (cytotoxic), and the date.
-
Store the sealed containers in a designated, secure satellite accumulation area away from general laboratory traffic.
7. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed hazardous waste management company, typically through high-temperature incineration.[3]
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can effectively mitigate the risks associated with the handling and disposal of the potent cytotoxic compound this compound, ensuring a safe working environment and responsible environmental stewardship.
References
Essential Safety and Logistical Information for Handling Asiminacin
For Researchers, Scientists, and Drug Development Professionals
Asiminacin is a potent acetogenin with significant cytotoxic and pesticidal properties. Due to its high toxicity, stringent safety protocols are imperative to prevent occupational exposure and ensure a safe laboratory environment. This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound.
Risk Assessment and Hazard Summary
Known Hazards:
-
High Cytotoxicity: this compound exhibits potent activity against cancer cell lines at extremely low concentrations, indicating a high risk to healthy cells.
-
Potential for Carcinogenicity, Mutagenicity, and Teratogenicity: Like many cytotoxic agents, this compound may have carcinogenic, mutagenic, and/or teratogenic effects.[5]
-
Routes of Exposure: Primary exposure risks include inhalation of aerosols or fine particles, skin contact, and accidental ingestion.[6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure to this compound.[6][7] The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment | Notes |
| Unpacking and Storage | - Double Nitrile Gloves- Protective Gown- Safety Glasses with Side Shields | Packaging may have external contamination.[7] |
| Preparation and Handling (e.g., weighing, dissolving) | - Double Nitrile Gloves (one pair under gown cuff, one over)- Impervious Gown with knit cuffs- NIOSH-approved Respirator (e.g., N95 or higher)- Face Shield and Goggles | All manipulations should be performed in a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.[6][8] |
| Administration | - Double Nitrile Gloves- Impervious Gown- Safety Glasses with Side Shields or Goggles | |
| Spill Cleanup | - Industrial Thickness Gloves (e.g., neoprene, nitrile)- Impervious Gown- NIOSH-approved Respirator- Face Shield and Goggles- Shoe Covers | A dedicated cytotoxic spill kit must be readily available.[5][9] |
| Waste Disposal | - Double Nitrile Gloves- Impervious Gown- Safety Glasses with Side Shields |
General PPE Guidelines:
-
Gloves: Use chemotherapy-rated nitrile gloves.[8] Change gloves immediately if they become contaminated or torn.[8]
-
Gowns: Gowns should be disposable, lint-free, and made of a material tested for use with chemotherapy drugs.[6][8]
-
Eye and Face Protection: A face shield should be worn in conjunction with goggles whenever there is a risk of splashing.[7][8]
-
Respiratory Protection: A NIOSH-approved respirator is crucial when handling powdered this compound or when there is a potential for aerosol generation.[8][10]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound at every stage.
3.1. Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling this compound. This area should be clearly marked with warning signs.
-
Containment: All procedures that may generate dust or aerosols must be conducted in a certified containment device such as a chemical fume hood or a Class II Biological Safety Cabinet.
-
Surface Protection: Work surfaces should be covered with disposable, plastic-backed absorbent pads to contain any spills. These pads should be disposed of as cytotoxic waste after each use.[7]
3.2. Handling and Administration
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Careful Handling: Avoid direct contact with the substance. Use tools such as spatulas and forceps for transfers.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the powder to minimize aerosolization.
3.3. Decontamination
-
Work Surfaces: At the end of each procedure, decontaminate all surfaces in the designated area with an appropriate cleaning solution (e.g., a detergent solution followed by a disinfectant).[6]
-
Equipment: All non-disposable equipment should be thoroughly cleaned and decontaminated.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[11][12][13]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (e.g., gloves, gowns, absorbent pads, contaminated labware) | Labeled, leak-proof, puncture-resistant cytotoxic waste container (typically purple).[14] | Place all contaminated solid waste into the designated container immediately after use. The container should be sealed when three-quarters full.[11] |
| Liquid Waste | Labeled, leak-proof, chemical-resistant container for cytotoxic liquid waste. | Collect all liquid waste containing this compound in a designated container. Do not pour down the drain.[14] |
| Sharps (e.g., needles, contaminated glassware) | Labeled, puncture-proof sharps container for cytotoxic waste.[14] | Place all contaminated sharps directly into the designated sharps container. |
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via incineration.[11][13][14]
Emergency Procedures
5.1. Spills
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[6]
-
Don PPE: Put on the appropriate PPE for spill cleanup.
-
Contain: Use a cytotoxic spill kit to absorb and contain the spill.[6]
-
Clean: Carefully clean the area, working from the outside in.
-
Dispose: Dispose of all cleanup materials as cytotoxic waste.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.[6]
5.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide details of the exposure, including the name of the compound.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. 2637874.fs1.hubspotusercontent-na1.net [2637874.fs1.hubspotusercontent-na1.net]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. ipservices.care [ipservices.care]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. halyardhealth.com [halyardhealth.com]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. england.nhs.uk [england.nhs.uk]
- 11. google.com [google.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. danielshealth.com [danielshealth.com]
- 14. documents.uow.edu.au [documents.uow.edu.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
